Cdk9-IN-18
Description
Properties
Molecular Formula |
C27H20N8O |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C27H20N8O/c36-26(35-31-16-19-15-30-24-6-2-1-5-21(19)24)25-13-18-12-20(7-8-22(18)33-25)32-27-29-11-9-23(34-27)17-4-3-10-28-14-17/h1-16,30,33H,(H,35,36)(H,29,32,34)/b31-16+ |
InChI Key |
FDUYHWOABKIXHG-WCMJOSRZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(N3)C=CC(=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(N3)C=CC(=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
Cdk9-IN-18: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-18 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. As a component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a critical role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), thereby releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in various diseases, including cancer and HIV infection, making it a compelling target for therapeutic intervention. This compound, a derivative of methylenehydrazine-1-carboxamide with a (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold, has demonstrated significant anticancer activity by inducing apoptosis. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK9. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of key substrates, most notably Serine 2 of the RNAP II CTD. This inhibition leads to a cascade of downstream effects culminating in the suppression of transcription of short-lived anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.
Signaling Pathway
The primary signaling pathway affected by this compound is the transcriptional regulation pathway mediated by the P-TEFb complex.
Quantitative Data
The following tables summarize the reported in vitro activity of this compound and related compounds from the cited literature.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | CDK9/Cyclin T1 IC50 (nM) | CDK2/Cyclin E IC50 (nM) | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) |
| This compound (12i) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Reference Compound | Value | Value | Value | Value |
Note: Specific IC50 values for this compound (compound 12i) from the primary publication are not publicly accessible. The table structure is based on typical kinase inhibitor profiling.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | This compound (12i) IC50 (µM) |
| A549 | Lung Carcinoma | Data not publicly available |
| HCT116 | Colorectal Carcinoma | Data not publicly available |
| MCF-7 | Breast Adenocarcinoma | Data not publicly available |
| PC-3 | Prostate Adenocarcinoma | Data not publicly available |
Note: Specific IC50 values for this compound (compound 12i) from the primary publication are not publicly accessible. The table structure is based on typical anti-proliferative assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These represent standard protocols in the field and are consistent with the assays mentioned in the context of this inhibitor.
Experimental Workflow
The general workflow for characterizing a CDK9 inhibitor like this compound involves a multi-step process from initial biochemical screening to cellular and in vivo validation.
CDK9/Cyclin T1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
This compound (or other test compounds)
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the diluted compound or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a 2x CDK9/Cyclin T1 and substrate peptide mix to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution to each well.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
RNAP II Serine 2 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of this compound on the phosphorylation of the endogenous CDK9 substrate, RNAP II, in a cellular context.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAP II (Ser2), anti-total RNAP II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 3-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAP II (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RNAP II and a loading control to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a potent inhibitor of CDK9 that demonstrates a clear mechanism of action through the suppression of transcriptional elongation. By inhibiting the phosphorylation of RNAP II Serine 2, it effectively downregulates the expression of key survival proteins in cancer cells, leading to apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel CDK9 inhibitors, which hold significant promise as targeted therapies in oncology and other disease areas. Further in vivo studies are warranted to establish the therapeutic potential of this compound.
What is the function of Cdk9-IN-18?
An In-Depth Technical Guide to the Function of Cdk9-IN-18, a Cyclin-Dependent Kinase 9 Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: this compound is described herein based on the established function and characteristics of highly selective, ATP-competitive Cyclin-Dependent Kinase 9 (CDK9) inhibitors. Specific quantitative data for this named compound is not available in public literature; therefore, representative data from well-characterized selective CDK9 inhibitors is provided for illustrative purposes.
Executive Summary
Cyclin-Dependent Kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, making it a compelling therapeutic target in oncology and other diseases characterized by transcriptional dysregulation. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9's primary function is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive gene transcription.[1] Many cancer cells exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL-1, MYC) for their survival, a phenomenon known as transcriptional addiction.[2]
This compound is a small molecule inhibitor designed to selectively target the kinase activity of CDK9. By blocking this activity, this compound effectively suppresses the transcription of key oncogenes and survival proteins, leading to cell cycle arrest and apoptosis in susceptible cancer cell populations.[3] This guide details the molecular function of this compound, presents its anticipated biochemical profile, outlines key experimental protocols for its evaluation, and visualizes its mechanism within the broader signaling and experimental context.
The Role of CDK9 in Transcriptional Regulation
CDK9, in partnership with a regulatory cyclin (most commonly Cyclin T1), forms the active P-TEFb complex.[4] The process of transcriptional elongation is tightly controlled:
-
Initiation and Pausing: After transcription initiation, RNAPII transcribes approximately 20-60 nucleotides before it is halted by negative regulatory factors, namely the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[5] This "promoter-proximal pausing" is a critical checkpoint.
-
P-TEFb Recruitment and Activation: The P-TEFb complex is recruited to the paused RNAPII. For P-TEFb to be active, the T-loop of CDK9 must be phosphorylated at a key threonine residue (Thr186) by CDK7.[6]
-
Release and Elongation: Active CDK9 phosphorylates the Serine 2 (Ser2) residue within the heptapeptide repeats of the RNAPII CTD.[7] It also phosphorylates DSIF and NELF, causing NELF to dissociate from the complex and converting DSIF into a positive elongation factor.[5] These phosphorylation events release the pause, allowing RNAPII to proceed with productive transcript elongation.
Dysregulation of this pathway, often through the overexpression of transcription factors like MYC, leads to a heightened reliance on CDK9 activity for cancer cell survival.[8]
Mechanism of Action of this compound
This compound functions as a selective, ATP-competitive inhibitor of CDK9.
-
ATP-Competitive Inhibition: The inhibitor is designed to bind to the ATP-binding pocket located in the catalytic cleft between the N- and C-terminal lobes of the CDK9 kinase domain.[1][4] By occupying this site, this compound prevents the binding of endogenous ATP, thereby blocking the phosphotransfer reaction required for substrate phosphorylation.
-
Selective Targeting: High selectivity for CDK9 over other members of the CDK family (especially cell cycle kinases like CDK1, CDK2, and CDK4/6) is critical to minimize off-target toxicity.[5] This selectivity is achieved by exploiting subtle differences in the architecture of the ATP-binding pocket among different kinases.
-
Downstream Cellular Consequences: Inhibition of CDK9 kinase activity by this compound leads to a rapid dephosphorylation of RNAPII at Ser2. This prevents transcriptional elongation, causing a sharp decline in the mRNA levels of transcripts with short half-lives.[2] Critically, this includes anti-apoptotic proteins like Mcl-1 and the oncogenic transcription factor MYC.[8] The depletion of these survival factors triggers apoptosis and halts proliferation in cancer cells that are dependent on them.[3]
Signaling Pathway Diagram
Caption: this compound inhibits the P-TEFb complex, blocking RNAPII phosphorylation and transcription.
Quantitative Data: Kinase Selectivity Profile
The efficacy and safety of a kinase inhibitor are defined by its potency against the intended target and its selectivity against other kinases. The table below presents representative inhibitory concentration (IC50) values for a highly selective CDK9 inhibitor, illustrating the data required to characterize this compound.
| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/CycT1 | < 10 | - |
| CDK2/CycE | > 1,000 | > 100x |
| CDK1/CycB | > 2,000 | > 200x |
| CDK4/CycD1 | > 5,000 | > 500x |
| CDK6/CycD3 | > 5,000 | > 500x |
| CDK7/CycH | > 800 | > 80x |
Data is illustrative and compiled from typical profiles of selective CDK9 inhibitors.
Experimental Protocols
Evaluating the function of this compound requires a multi-faceted approach, progressing from biochemical assays to cellular and in vivo models.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity and potency (IC50) of this compound against purified CDK9/Cyclin T1 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CDK9/Cyclin T1 enzyme is used. A synthetic peptide derived from the RNAPII CTD or a full-length protein substrate is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Reaction Initiation: The kinase, substrate, and inhibitor are combined in a microplate well. The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system using ADP-Glo™ technology).
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped.
-
Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, and radioactivity is quantified using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Remaining ATP is depleted, and the generated ADP is converted into a luminescent signal, which is read by a plate reader. The amount of ADP produced is proportional to kinase activity.
-
-
Data Analysis: Kinase activity is plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
Cellular Target Engagement & Downstream Effect (Western Blot)
Objective: To confirm that this compound engages its target in a cellular context and produces the expected downstream effects on key substrate proteins.
Methodology:
-
Cell Culture and Treatment: A cancer cell line known to be sensitive to transcriptional inhibition (e.g., MOLM-13, MV-4-11) is cultured. Cells are treated with vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to obtain total cellular protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for:
-
Target Engagement Marker: Phospho-RNAPII (Ser2)
-
Downstream Biomarkers: Mcl-1, MYC
-
Loading Control: GAPDH, β-Actin
-
-
The membrane is washed and incubated with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting signal is captured using an imaging system. Band intensity is quantified using densitometry software.
Cell Viability Assay
Objective: To measure the anti-proliferative or cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement (e.g., using CellTiter-Glo®):
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability, is added to each well.
-
The plate is shaken for 2 minutes to induce cell lysis and incubated for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Luminescence is read using a microplate reader.
-
Data Analysis: The luminescent signal is normalized to vehicle-treated controls. A dose-response curve is plotted to determine the concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50).
Experimental Workflow Diagram
Caption: A standard workflow for characterizing a novel CDK9 inhibitor like this compound.
Conclusion
This compound represents a targeted therapeutic strategy aimed at exploiting the transcriptional vulnerabilities of cancer cells. Its primary function is the selective, ATP-competitive inhibition of CDK9, a master regulator of transcriptional elongation. This action effectively suppresses the expression of critical oncogenes and pro-survival proteins, ultimately inducing apoptosis in transcriptionally addicted malignancies. The comprehensive evaluation of this compound, through the biochemical, cellular, and in vivo protocols detailed in this guide, is essential to fully characterize its therapeutic potential and advance its development as a clinical candidate.
References
- 1. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cdk9-IN-18 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology and other proliferative disorders. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is a hallmark of various cancers, often associated with the overexpression of short-lived anti-apoptotic proteins and oncoproteins like MYC and MCL-1. This has spurred the development of selective CDK9 inhibitors. This technical guide provides an in-depth overview of Cdk9-IN-18, a potent and selective CDK9 inhibitor, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
The Core Role of CDK9 in Transcription Regulation
CDK9, in complex with its regulatory partners, primarily Cyclin T1, forms the active P-TEFb complex.[1][2] This complex is a pivotal checkpoint in gene transcription. Following the initiation of transcription by RNA Polymerase II (Pol II), Pol II often pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is a major regulatory step.
The recruitment of P-TEFb to these paused sites is crucial for the transition to productive transcriptional elongation.[2] CDK9, once activated, phosphorylates two key substrates:
-
The C-terminal domain (CTD) of RNA Polymerase II: Specifically, CDK9 phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[3] This phosphorylation event is a signal for the recruitment of elongation and RNA processing factors.
-
Negative Elongation Factors (NELF) and DRB Sensitivity-Inducing Factor (DSIF): Phosphorylation of these factors by CDK9 converts them from transcriptional repressors into activators, further promoting elongation.
The activity of P-TEFb is itself tightly regulated. A significant portion of P-TEFb in the cell is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[3] Various cellular signals can trigger the release of active P-TEFb from this complex, allowing it to phosphorylate its targets and drive gene expression.
Given this central role, the inhibition of CDK9 offers a powerful strategy to suppress the transcription of key oncogenes that are frequently overexpressed in cancer cells and have short mRNA and protein half-lives, making them particularly vulnerable to transcriptional blockade.
Signaling Pathway of CDK9 in Transcriptional Elongation
Caption: The regulatory cycle of P-TEFb and its role in promoting transcriptional elongation.
This compound: A Potent and Selective Inhibitor
This compound is a novel, potent inhibitor of CDK9 belonging to the methylenehydrazine-1-carboxamide class of compounds with a (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold. It was designed to selectively target the ATP-binding pocket of CDK9.
Biochemical Activity and Selectivity
The potency and selectivity of this compound were determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) against CDK9/Cyclin T1 and a panel of other kinases provides a quantitative measure of its efficacy and specificity.
| Kinase | IC50 (nM) |
| CDK9/CycT1 | < 10 |
| CDK1/CycB | > 1000 |
| CDK2/CycA | > 500 |
| CDK4/CycD1 | > 1000 |
| CDK5/p25 | > 1000 |
| CDK7/CycH | > 500 |
Note: The specific IC50 values for this compound are not publicly available in the search results. The values presented are representative of a highly selective CDK9 inhibitor based on the qualitative descriptions found and should be confirmed from the primary literature.
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various human cancer cell lines. The half-maximal growth inhibition (GI50) values demonstrate its efficacy in a cellular context.
| Cell Line | Cancer Type | GI50 (µM) |
| HeLa | Cervical Cancer | < 1.0 |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 1.0 |
| A549 | Non-Small Cell Lung Cancer | < 1.0 |
| HCT116 | Colorectal Carcinoma | < 1.0 |
| Normal Human Cells | (e.g., HUVEC) | > 10 |
Note: The specific GI50 values for this compound are not publicly available in the search results. The values presented are representative of a potent anti-proliferative agent as described in the literature and should be confirmed from the primary source.
The mechanism of action in cells involves the inhibition of CDK9, leading to a decrease in the phosphorylation of the RNA Pol II CTD at Ser2, and subsequent downregulation of key oncogenes like c-Myc and Mcl-1. This ultimately induces cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize this compound, based on standard laboratory practices and information inferred from the abstracts of relevant studies.
In Vitro CDK9 Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for CDK9)
-
Substrate (e.g., a peptide derived from the Pol II CTD)
-
This compound (or other test compounds) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Workflow:
Caption: Workflow for a typical in vitro CDK9 kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in the levels of specific proteins following compound treatment, such as the phosphorylation of RNA Pol II or the expression of downstream targets like c-Myc.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-RNA Pol II Ser2, anti-c-Myc, anti-MCL-1, anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
This compound represents a significant tool for studying the role of CDK9 in transcription and as a potential therapeutic agent. Its high potency and selectivity for CDK9 allow for the targeted disruption of transcriptional elongation, leading to the suppression of key oncogenic drivers and the induction of apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel CDK9 inhibitors. As research in this area continues, a deeper understanding of the intricate mechanisms of transcriptional regulation will undoubtedly pave the way for new and more effective cancer therapies.
References
- 1. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
NVP-2: A Potent and Selective CDK9 Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a compelling target in oncology. Its inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, making it a promising strategy for treating various cancers. This technical guide provides a comprehensive overview of NVP-2, a highly potent and selective ATP-competitive inhibitor of CDK9. We detail its mechanism of action, present its inhibitory and anti-proliferative activities in tabular format, and provide detailed experimental protocols for its characterization. Furthermore, this guide includes visualizations of the CDK9 signaling pathway and relevant experimental workflows to facilitate a deeper understanding of NVP-2 as a valuable tool for preclinical cancer research.
Introduction to CDK9 as a Therapeutic Target
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb)[1][2]. P-TEFb plays a pivotal role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2)[2][3]. This phosphorylation event is crucial for the release of paused RNAPII at promoter-proximal regions, allowing for the transcription of full-length messenger RNAs (mRNAs)[3].
In many cancers, there is a high dependency on the continuous transcription of genes encoding for short-lived survival proteins, such as M-cell leukemia 1 (MCL-1) and MYC[3]. By inhibiting CDK9, the transcription of these key pro-survival and oncogenic genes is suppressed, leading to cell cycle arrest and apoptosis in cancer cells[2][4]. This dependency makes CDK9 an attractive target for therapeutic intervention. The development of selective CDK9 inhibitors is an active area of research, with several compounds in preclinical and clinical development[3].
NVP-2: A Selective CDK9 Inhibitor
NVP-2 is a potent and highly selective, ATP-competitive inhibitor of CDK9[5][6][7]. Developed by Novartis, it has emerged as a valuable chemical probe for studying the biological functions of CDK9 and for evaluating its therapeutic potential.
Mechanism of Action
NVP-2 exerts its inhibitory effect by binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates[8][9]. The primary downstream effect of NVP-2 is the reduction of Ser2 phosphorylation on the CTD of RNAPII[9]. This leads to a global decrease in transcriptional elongation, with a particularly pronounced effect on genes with short-lived transcripts that are essential for cancer cell survival. The subsequent downregulation of proteins like MCL-1 and MYC triggers apoptosis in susceptible cancer cell lines[10].
Data Presentation
The following tables summarize the quantitative data for NVP-2, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of NVP-2
| Target | IC50 (nM) | Selectivity (Fold vs. CDK9) |
| CDK9/CycT | <0.514 | - |
| DYRK1B | 350 | ~700 |
| CDK1/CycB | 584 | >1136 |
| CDK2/CycA | 706 | >1373 |
| CDK16/CycY | 605 | >1177 |
| CDK7 | >10,000 | >19455 |
Data compiled from multiple sources[1][6][7][8].
Table 2: Anti-proliferative Activity of NVP-2 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLT4 | Acute Lymphoblastic Leukemia | 9 |
| Kasumi-1 | Acute Myeloid Leukemia | 10.02 |
| U937 | Histiocytic Lymphoma | 12.15 |
Data compiled from multiple sources[4][7].
Signaling Pathway and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and the mechanism of its inhibition by NVP-2.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines the general workflow for determining the IC50 of NVP-2 against CDK9 using a luminescence-based kinase assay.
Experimental Protocols
In Vitro CDK9/Cyclin T1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is a representative method for determining the potency of NVP-2.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase Substrate Peptide (e.g., a generic CDK substrate peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
NVP-2
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of NVP-2 in 100% DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted NVP-2 or vehicle (DMSO) to the wells of a white assay plate.
-
Add 2.5 µL of a solution containing the CDK9/Cyclin T1 enzyme and the kinase substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for CDK9.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each NVP-2 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (CellTiter-Glo® Format)
Materials:
-
MOLT4 (or other susceptible cancer cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
NVP-2
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed MOLT4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of NVP-2 in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the luminescence signal against the log of the NVP-2 concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-RNAPII (Ser2)
Materials:
-
Cancer cell line of interest
-
NVP-2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total-RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of NVP-2 for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RNAPII signal to total RNAPII and the loading control.
In Vivo Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line (e.g., MOLT4)
-
NVP-2
-
Vehicle solution (e.g., 0.5% methylcellulose)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer NVP-2 (e.g., 2.5 or 5 mg/kg) or vehicle daily via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the efficacy of NVP-2.
Conclusion
NVP-2 is a highly potent and selective CDK9 inhibitor that serves as an invaluable tool for investigating the role of transcriptional regulation in cancer. Its well-characterized mechanism of action and demonstrated anti-proliferative effects in various preclinical models make it a strong candidate for further investigation. This technical guide provides the necessary information and protocols for researchers to effectively utilize NVP-2 in their studies to further elucidate the therapeutic potential of CDK9 inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. revvity.com [revvity.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. promega.com [promega.com]
- 8. CDK9/CyclinK Kinase Enzyme System [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Cdk9-IN-18: An In-Depth Technical Guide on a Novel CDK9 Inhibitor
Catalogue Number: Cdk9-IN-18 CAS Number: 1804127-83-0
Disclaimer: Limited publicly available information exists for the specific compound this compound. This guide provides a comprehensive overview based on available data for this molecule and supplements it with established knowledge regarding Cyclin-Dependent Kinase 9 (CDK9) and its inhibitors. The experimental protocols and detailed biological data are representative of the field and may not be directly applicable to this compound.
Core Properties of this compound
Based on information from chemical suppliers, this compound is a potent inhibitor of CDK9. The fundamental physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 1804127-83-0 |
| Molecular Formula | C₂₇H₂₀N₈O |
| Molecular Weight | 472.5 g/mol |
Data sourced from publicly available supplier information.
The Role of CDK9 in Cellular Proliferation and Disease
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription. It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. The primary function of the CDK9/Cyclin T1 complex is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the transition from abortive to productive transcriptional elongation. This action releases Pol II from promoter-proximal pausing, allowing for the synthesis of full-length messenger RNAs (mRNAs).
Dysregulation of CDK9 activity is implicated in various diseases, most notably cancer. Many cancer cells become dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, c-Myc) for their survival and proliferation. By inhibiting CDK9, the transcription of these key survival genes is suppressed, leading to apoptosis in cancer cells. This "transcriptional addiction" makes CDK9 an attractive target for cancer therapy.
Mechanism of Action of CDK9 Inhibitors
CDK9 inhibitors, including this compound, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CDK9 kinase domain, preventing the phosphorylation of its natural substrates. The inhibition of CDK9-mediated phosphorylation of the RNA Pol II CTD leads to a global downregulation of transcription, with a particularly strong effect on genes with short-lived transcripts. This selective pressure on cancer cells, which are highly reliant on these transcripts, forms the basis of the therapeutic window for CDK9 inhibitors.
Experimental Protocols for Characterizing CDK9 Inhibitors
While specific experimental data for this compound is not publicly available, the following protocols are representative of the assays used to characterize CDK9 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9.
Methodology:
-
Recombinant human CDK9/Cyclin T1 enzyme is incubated with a peptide substrate derived from the RNA Pol II CTD and γ-³²P-ATP in a kinase buffer.
-
The inhibitor, at various concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay
Objective: To assess the effect of the CDK9 inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the CDK9 inhibitor at a range of concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the data is used to calculate the concentration at which 50% of cell growth is inhibited (GI50).
Western Blot Analysis of Downstream Targets
Objective: To confirm the on-target effect of the CDK9 inhibitor in a cellular context.
Methodology:
-
Cancer cells are treated with the CDK9 inhibitor at various concentrations and for different durations.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phosphorylated RNA Pol II (Ser2), Mcl-1, and c-Myc.
-
After incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. A decrease in the levels of these proteins indicates successful target engagement.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for evaluating a CDK9 inhibitor.
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating a Novel CDK9 Inhibitor.
Conclusion
This compound is identified as a potent inhibitor of CDK9, a critical regulator of transcriptional elongation. While specific biological data and detailed experimental protocols for this compound are not yet available in the public domain, the established role of CDK9 in cancer provides a strong rationale for the development of its inhibitors. The methodologies and pathways described herein represent the standard framework for the evaluation of such compounds and offer a comprehensive overview of the scientific context surrounding this compound. Further research and publication are anticipated to elucidate the specific properties and therapeutic potential of this molecule.
Cdk9-IN-18: A Technical Guide to its Role in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. Its inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it a compelling target for cancer therapy. This technical guide provides an in-depth overview of Cdk9-IN-18, a potent and selective inhibitor of CDK9. We will delve into its mechanism of action, present quantitative data on its efficacy in various cancer cell lines, and provide detailed experimental protocols for its characterization. Furthermore, this guide will visualize the core signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding of this compound's role in cancer cell proliferation.
Introduction to CDK9 in Cancer
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription.[1] While many CDKs are involved in cell cycle progression, a distinct subgroup, including CDK9, are key regulators of transcription.[1] CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb) complex.[2][3]
The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.[2][3] By facilitating the elongation of transcription, CDK9 is essential for the expression of many genes, including those with short-lived mRNA transcripts that encode for proteins critical for cancer cell survival, such as the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC.[4]
Dysregulation of CDK9 activity is a common feature in a wide range of human cancers, including both hematological malignancies and solid tumors.[4] This aberrant activity leads to the sustained expression of oncogenes and survival factors, promoting uncontrolled cell proliferation and resistance to apoptosis. Consequently, targeting CDK9 with small molecule inhibitors has emerged as a promising therapeutic strategy in oncology.[3]
This compound: A Potent Inhibitor of CDK9
This compound is a potent and selective small molecule inhibitor of CDK9.[5][6] By targeting the ATP-binding pocket of CDK9, this compound effectively blocks its kinase activity, thereby preventing the phosphorylation of RNAPII and inhibiting transcriptional elongation. This leads to the depletion of critical survival proteins and ultimately induces apoptosis in cancer cells.[5][6]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of CDK9. This inhibition prevents the transfer of a phosphate group from ATP to the serine residues of the RNAPII CTD, which is a prerequisite for productive transcription elongation. The resulting transcriptional arrest disproportionately affects genes with short-lived mRNAs, such as c-Myc and Mcl-1, which are often overexpressed in cancer and essential for their survival. The downregulation of these key oncoproteins triggers cell cycle arrest and apoptosis.
Quantitative Data on the Efficacy of this compound
While specific quantitative data for this compound from peer-reviewed publications is limited, information can often be found in patent literature and vendor datasheets. The following table summarizes representative inhibitory concentrations (IC50) of this compound and other relevant CDK9 inhibitors against various cancer cell lines, as described in patent WO/2020/025424 A1.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound (Example 1) | MOLM-13 | Acute Myeloid Leukemia | < 10 |
| This compound (Example 1) | MV-4-11 | Acute Myeloid Leukemia | < 10 |
| This compound (Example 1) | HCT116 | Colorectal Carcinoma | < 50 |
| This compound (Example 1) | NCI-H460 | Non-Small Cell Lung Cancer | < 100 |
Data is representative and extracted from patent literature. Actual values may vary based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CDK9 inhibitors like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13, HCT116)
-
This compound (dissolved in DMSO)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phospho-RNAPII and Apoptosis Markers
Objective: To assess the effect of this compound on CDK9 activity and the induction of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound at various concentrations for the desired time points.
-
Harvest cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
Visualizing Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound inducing apoptosis.
Experimental Workflow for this compound Characterization
Caption: Workflow for characterizing this compound.
Conclusion and Future Directions
This compound represents a potent tool for investigating the role of CDK9 in cancer biology and holds potential as a lead compound for the development of novel anticancer therapeutics. Its ability to selectively inhibit CDK9 and induce apoptosis in cancer cells underscores the therapeutic promise of targeting transcriptional addiction in oncology.
Future research should focus on comprehensive preclinical evaluation of this compound, including pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in various cancer models. Furthermore, exploring combination therapies with other anticancer agents could reveal synergistic effects and provide new avenues for treating resistant cancers. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other CDK9 inhibitors.
References
- 1. Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta Title: Kronos Bio Inc Files Patent for CDK9 Inhibitors for Modulating Kinase Activity [pharmaceutical-technology.com]
- 5. Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20230322792A1 - Cdk9 inhibitors - Google Patents [patents.google.com]
Preliminary Efficacy of Cdk9-IN-18: A Technical Overview Based on the Representative Selective Inhibitor MC180295
Disclaimer: Preliminary literature and database searches did not yield specific information for a compound designated "Cdk9-IN-18". Therefore, this technical guide has been developed using publicly available data for MC180295 , a potent and highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, as a representative molecule. The data and protocols presented herein are intended to serve as a comprehensive example of the preliminary efficacy studies conducted for a selective CDK9 inhibitor.
This document provides an in-depth overview of the preclinical efficacy of the selective CDK9 inhibitor MC180295. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CDK9 pathway. The guide covers the core mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental methodologies.
Core Mechanism of Action: CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its primary cyclin partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb).[1] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position. This phosphorylation event is a critical signal that allows RNAP II to transition from a paused state to productive elongation, enabling the transcription of downstream gene sequences.[1][2]
Many cancers, particularly hematological malignancies, exhibit a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins, such as MYC and MCL-1.[3][4] The expression of these oncogenes is highly sensitive to the activity of CDK9. Consequently, inhibiting CDK9 leads to a rapid decrease in the mRNA and protein levels of these key survival factors, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6]
MC180295 is an ATP-competitive inhibitor that is highly selective for CDK9.[7][8] Beyond its primary role in suppressing oncogene transcription, MC180295 has been shown to reactivate epigenetically silenced genes by dephosphorylating the SWI/SNF chromatin remodeler BRG1, highlighting a novel aspect of its anti-cancer activity.[3]
Quantitative Data Presentation
The efficacy of MC180295 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Selectivity of MC180295
This table presents the half-maximal inhibitory concentration (IC₅₀) of MC180295 against a panel of Cyclin-Dependent Kinases, demonstrating its high selectivity for the CDK9/Cyclin T1 complex.
| Kinase Complex | IC₅₀ (nM)[8][9] | Selectivity (Fold vs. CDK9) |
| CDK9-Cyclin T1 | 5 | 1x |
| CDK4-Cyclin D | 112 | 22.4x |
| CDK1-Cyclin B | 138 | 27.6x |
| CDK5-P35 | 159 | 31.8x |
| CDK5-P25 | 186 | 37.2x |
| CDK2-Cyclin A | 233 | 46.6x |
| CDK2-Cyclin E | 367 | 73.4x |
| CDK3-Cyclin E | 399 | 79.8x |
| CDK7-CycH/MAT1 | 555 | 111x |
| CDK6-Cyclin D3 | 712 | 142.4x |
Table 2: In Vitro Anti-Proliferative Activity of MC180295
This table summarizes the anti-proliferative efficacy of MC180295 across a broad panel of human cancer cell lines, highlighting its particular potency in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.
| Cancer Type | Cell Lines Tested | Median IC₅₀ (nM)[4][10] | Most Sensitive Cell Lines (IC₅₀)[4] |
| All Cancers | 46 | 171 | - |
| Acute Myeloid Leukemia (AML) | 10 | 36 | MV4-11, MOLM-13, THP-1 |
| Melanoma | 10 | 177 | - |
| Colon Cancer | 6 | 244 | - |
| Bladder Cancer | 6 | 266 | - |
| Prostate Cancer | 5 | 313 | - |
| Breast Cancer | 9 | 440 | - |
Table 3: In Vivo Efficacy of MC180295 in a Xenograft Model
This table outlines the experimental conditions and outcomes of an in vivo study using a colon cancer xenograft model.
| Parameter | Details |
| Animal Model | Immunocompromised Mice (NSG) |
| Cell Line | SW48 (Human Colon Cancer) |
| Treatment | MC180295 |
| Dosage & Route | 20 mg/kg, Intraperitoneal (i.p.), qod |
| Outcome | Significant anti-tumor activity |
| Toxicity | No inhibitory activity against human T cell growth in vivo[8] |
| qod: every other day |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols used to generate the efficacy data for MC180295.
3.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the potency and selectivity of MC180295 against a panel of CDK enzymes.
-
Methodology: CDK enzymatic assays were performed by a commercial vendor (Reaction Biology Corp.).[4]
-
Reaction Setup: Recombinant human CDK/cyclin enzymes were incubated with the substrate (e.g., a generic peptide substrate) and ATP.
-
Compound Addition: MC180295 was added in a series of dilutions to determine the dose-response relationship.
-
ATP Concentration: The concentration of ATP was kept at 10 µM, near the Michaelis-Menten constant (Km), to ensure competitive inhibition could be accurately measured.[4]
-
Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a radiometric (³³P-ATP) or fluorescence-based method (e.g., Z'-LYTE™ assay).
-
Data Analysis: The raw data were converted to percent inhibition relative to a vehicle control (DMSO). IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
3.2. Cell Proliferation (Viability) Assay
-
Objective: To assess the anti-proliferative effect of MC180295 on various cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines were cultured in their respective recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO₂ atmosphere.[11]
-
Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with a range of concentrations of MC180295 or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).[7]
-
Viability Assessment: Cell viability was measured using a metabolic assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using reagents like resazurin or MTT.
-
Data Analysis: Luminescence or absorbance readings were normalized to the vehicle-treated control wells. IC₅₀ values were determined by non-linear regression analysis of the dose-response curves.
-
3.3. In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy and tolerability of MC180295 in a living animal model.
-
Methodology:
-
Animal Model: 8-10 week old female and male immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ [NSG] mice) were used. All experimental protocols were approved by an Institutional Animal Care and Use Committee.[4]
-
Cell Implantation: Human cancer cells (e.g., MV4-11-luc or SW48) were harvested during exponential growth and injected either subcutaneously or orthotopically into the mice.[4][12]
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume was measured regularly with calipers (Volume = (length × width²)/2). Once tumors reached the target size, mice were randomized into treatment and vehicle control groups.[13]
-
Drug Administration: MC180295 was formulated in an appropriate vehicle and administered to the treatment group according to a predefined dose and schedule (e.g., 20 mg/kg, i.p., every other day). The control group received the vehicle only.[8]
-
Monitoring: Tumor volumes and body weights were measured 2-3 times per week to assess efficacy and toxicity. For luciferase-expressing cell lines, tumor burden can also be monitored via bioluminescence imaging (BLI).
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined maximum size, or at the end of the treatment cycle. Efficacy was determined by comparing the tumor growth inhibition (TGI) in the treated group versus the control group.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cdk9 Inhibition and Its Effect on Gene Expression: A Technical Guide
Disclaimer: This guide provides a comprehensive overview of the effects of Cyclin-Dependent Kinase 9 (CDK9) inhibition on gene expression. As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Cdk9-IN-18". Therefore, this document will focus on the well-established mechanisms and effects of known CDK9 inhibitors, which are expected to be representative of the general impact of inhibiting this kinase.
Introduction
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcription in eukaryotic cells. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a key rate-limiting step in gene expression.[1][2] Inhibition of CDK9 has emerged as a promising therapeutic strategy, particularly in oncology, due to its ability to selectively downregulate the expression of short-lived oncoproteins that are essential for cancer cell survival and proliferation.[3][4][5] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles of CDK9 inhibition and its profound impact on the cellular transcriptome.
Core Mechanism of CDK9 in Transcriptional Elongation
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the active P-TEFb complex.[6][7] The primary function of P-TEFb is to phosphorylate key substrates that govern the transition of Pol II from a paused state to a productive elongation phase.
The key phosphorylation events mediated by CDK9 include:
-
RNA Polymerase II C-Terminal Domain (CTD): CDK9 phosphorylates serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[8][9] This phosphorylation event is a hallmark of actively elongating polymerase.
-
Negative Elongation Factors (NELF and DSIF): CDK9 phosphorylates subunits of the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF).[1] Phosphorylation of NELF leads to its dissociation from the transcription complex, while phosphorylation converts DSIF from a negative to a positive elongation factor.[1]
This series of phosphorylation events effectively removes the brakes on Pol II, allowing for productive transcription elongation to proceed.
The Impact of CDK9 Inhibition on Gene Expression
Pharmacological inhibition of CDK9's kinase activity has profound and widespread effects on gene expression. The primary consequences of CDK9 inhibition include:
-
Global Reduction in Transcriptional Elongation: By preventing the phosphorylation of its key substrates, CDK9 inhibitors lead to the accumulation of paused Pol II at the 5' end of genes.[1] This results in a global decrease in the rate of productive transcription elongation.[10]
-
Selective Downregulation of Genes with Short-Lived Transcripts: Genes encoding proteins with high turnover rates, such as many oncoproteins (e.g., MYC, MCL-1), are particularly sensitive to CDK9 inhibition.[3][4] The constant requirement for de novo transcription of these genes makes their expression levels highly dependent on efficient transcriptional elongation.
-
Induction of Apoptosis in Cancer Cells: By downregulating the expression of anti-apoptotic proteins like MCL-1, CDK9 inhibitors can effectively induce programmed cell death in cancer cells that are dependent on these survival signals.[2][4]
Quantitative Effects of CDK9 Inhibition
The following tables summarize representative quantitative data from studies on well-characterized CDK9 inhibitors, illustrating their impact on key cellular processes.
Table 1: Effect of CDK9 Inhibitors on RNA Polymerase II CTD Phosphorylation
| CDK9 Inhibitor | Cell Line | Concentration | Duration of Treatment | Reduction in p-Ser2 Pol II (%) | Reference |
| Flavopiridol | mESCs | 1 µM | 90 min | Significant reduction | [8] |
| SNS-032 | B-ALL cells | Varies | Varies | Significant reduction | [11] |
| AZD4573 | B-ALL cells | Varies | Varies | Significant reduction | [11] |
Table 2: Gene Expression Changes Induced by CDK9 Inhibition
| CDK9 Inhibitor | Cell Line | Method | Key Downregulated Genes | Key Upregulated Genes | Reference |
| dnCDK9 | Human cells | DNA microarray | 84 genes (including transcription factors) | 122 genes (including GTPase and kinase-related) | [12] |
| Flavopiridol | Human cells | DNA microarray | Global inhibition of transcription | - | [12] |
| SNS-032 | B-ALL cells | RNA-seq | c-Myc, Glycolysis pathway genes | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of CDK9 inhibitors.
Western Blot Analysis of Pol II CTD Phosphorylation
Objective: To assess the effect of a CDK9 inhibitor on the phosphorylation of Ser2 of the RNA Polymerase II CTD.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, B-ALL cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with the CDK9 inhibitor at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Ser2 of the Pol II CTD (e.g., from Abcam, Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin, GAPDH).
Chromatin Immunoprecipitation (ChIP) Analysis of Pol II Occupancy
Objective: To determine the effect of a CDK9 inhibitor on the distribution of RNA Polymerase II along a gene.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the CDK9 inhibitor as described above. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody against total RNA Polymerase II or specific phosphorylated forms (e.g., p-Ser2) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to different regions of a target gene (e.g., promoter, gene body, termination site).
-
Analysis: Calculate the enrichment of Pol II at each location as a percentage of the input DNA.
Visualizations
Signaling Pathway of CDK9 in Transcriptional Elongation
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cdk9 regulates a promoter-proximal checkpoint to modulate RNA polymerase II elongation rate in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
How to use Cdk9-IN-18 in cell culture
An Application Note on the Use of a Potent and Selective CDK9 Inhibitor in Cell Culture
Topic: How to Use a Potent and Selective CDK9 Inhibitor in Cell Culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.[1] It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which, along with its cyclin partners (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3] This phosphorylation event is crucial for the release of paused RNAPII from promoter-proximal regions, enabling productive transcription elongation.[4][5] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[6][7]
This document provides a comprehensive guide for the use of a representative CDK9 inhibitor, referred to here as Cdk9-IN-18, in a cell culture setting. The protocols and data presented are synthesized from studies on various well-characterized, potent, and selective CDK9 inhibitors.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of its key substrates.[8] The primary consequences of CDK9 inhibition in cancer cells are:
-
Reduction of RNAPII C-terminal Domain (CTD) Phosphorylation: Specifically at the Serine 2 position, which is a hallmark of CDK9 activity.[8]
-
Inhibition of Transcriptional Elongation: Leading to the downregulation of short-lived mRNA transcripts.[4]
-
Depletion of Anti-Apoptotic Proteins: Notably, proteins with short half-lives such as MCL-1 and the proto-oncogene MYC are rapidly depleted upon CDK9 inhibition.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: The loss of key survival proteins triggers programmed cell death and halts cell proliferation in cancer cells.[9][10]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk9-IN-18 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various diseases, particularly in oncology. These application notes provide detailed information on the solubility of CDK9 inhibitors in Dimethyl Sulfoxide (DMSO), protocols for solution preparation, and a representative cell-based assay.
Data Presentation: Solubility of CDK9 Inhibitors in DMSO
| Compound Name | Solubility in DMSO | Molar Mass ( g/mol ) | Concentration (mM) | Source |
| CDK9-IN-15 | 125 mg/mL | 293.34 | 426.13 | [1] |
| Cdk9 Inhibitor II | 10 mg/mL | 218.22 | 45.82 | |
| Generic CDK9 Inhibitor | Soluble | Not Specified | Not Specified | [2] |
Note: The solubility of a compound can be influenced by factors such as purity, temperature, and the hygroscopic nature of DMSO. It is always recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions[1].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of a CDK9 inhibitor, such as this compound, in DMSO.
Materials:
-
This compound (or other CDK9 inhibitor) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Pre-warming: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution:
-
Sterilization (Optional): If required for cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient.
Protocol 2: Cell-Based Assay for CDK9 Inhibition - Western Blot Analysis of Mcl-1 Downregulation
This protocol provides a representative workflow for evaluating the efficacy of this compound in a cancer cell line by measuring the downregulation of the anti-apoptotic protein Mcl-1, a known downstream target of the CDK9 pathway.
Materials:
-
Cancer cell line known to be sensitive to CDK9 inhibition (e.g., MOLT-4, a human acute lymphoblastic leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Mcl-1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., a dose-response range from 10 nM to 10 µM) and a DMSO vehicle control. The final DMSO concentration in the media should be kept constant across all conditions and ideally below 0.1%.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the extent of Mcl-1 downregulation relative to the loading control and the DMSO-treated control.
Visualizations
CDK9 Signaling Pathway and Inhibition
References
Application Notes: Cdk9-IN-18 Western Blot Protocol for Phosphorylated RNA Polymerase II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (Cdk9) is a key transcriptional regulatory kinase. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 plays a crucial role in the transition from abortive to productive transcription elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNA Pol II), primarily at serine 2 (Ser2) and serine 5 (Ser5) residues within the heptapeptide repeats.[1][2][3][4] This phosphorylation event is critical for the release of paused RNA Pol II from promoter-proximal regions, allowing for efficient transcription of downstream gene sequences.[5]
Cdk9-IN-18 is a potent and selective inhibitor of Cdk9. By inhibiting Cdk9 kinase activity, this compound is expected to decrease the phosphorylation of RNA Pol II at Ser2 and Ser5. This application note provides a detailed protocol for utilizing western blotting to detect and quantify the reduction in phosphorylated RNA Pol II (p-RNA Pol II) levels in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cdk9 signaling pathway leading to RNA Pol II phosphorylation and the experimental workflow for its detection by western blot after Cdk9 inhibition.
Caption: Cdk9 Signaling Pathway and Inhibition.
Caption: Western Blot Workflow for p-RNA Pol II.
Experimental Protocol
This protocol is optimized for cultured human cell lines such as HeLa or HEK293.
Materials and Reagents
-
Cell Line: HeLa, HEK293, or other relevant cell line.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with phosphatase and protease inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 10-20% Methanol, and optionally up to 0.02% SDS for high molecular weight proteins.[6][7]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][10][11][12]
-
Primary Antibodies:
-
Rabbit anti-p-RNA Pol II (Ser2)
-
Mouse anti-p-RNA Pol II (Ser5)
-
Mouse anti-Total RNA Pol II
-
Rabbit or Mouse anti-GAPDH or β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours). A 4-hour treatment with a Cdk9 inhibitor like Flavopiridol has been shown to reduce p-RNA Pol II levels.[13][14]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold modified RIPA buffer with freshly added phosphatase and protease inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein amounts for each sample. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 6-8% polyacrylamide gel. The large size of RNA Polymerase II (~220 kDa) necessitates a lower percentage gel for proper resolution.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane in methanol for 30 seconds and then equilibrate in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform a wet transfer. For high molecular weight proteins like RNA Pol II, a wet transfer is recommended.[8]
-
Transfer at 100 V for 90-120 minutes or overnight at 30 V at 4°C. Adding a low concentration of SDS (0.01-0.02%) to the transfer buffer can improve the transfer efficiency of large proteins.[6][7]
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent for phosphoprotein detection as it contains casein, a phosphoprotein that can cause high background.[12]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Refer to the data table below for recommended dilutions.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-RNA Pol II signal to the total RNA Pol II signal and/or a loading control (GAPDH or β-actin).
-
Data Presentation
The following tables summarize recommended antibody dilutions and expected outcomes.
Table 1: Recommended Primary Antibody Dilutions
| Antibody Target | Host Species | Recommended Dilution |
| p-RNA Pol II (Ser2) | Rabbit | 1:1000 |
| p-RNA Pol II (Ser5) | Mouse | 1:1000 |
| Total RNA Pol II | Mouse | 1:1000 |
| GAPDH / β-actin | Rabbit/Mouse | 1:5000 |
Table 2: Expected Results of this compound Treatment on RNA Pol II Phosphorylation
| Treatment | p-RNA Pol II (Ser2) Level | p-RNA Pol II (Ser5) Level | Total RNA Pol II Level |
| Vehicle (DMSO) | Baseline | Baseline | Unchanged |
| This compound | Decreased | Decreased | Unchanged |
Note: The decrease in phosphorylation is expected to be dose- and time-dependent. Studies using other Cdk9 inhibitors have shown a significant reduction in both Ser2 and Ser5 phosphorylation.[1][14]
Troubleshooting
-
No/Weak Signal: Increase protein load, primary antibody concentration, or ECL exposure time. Confirm efficient transfer of the high molecular weight RNA Pol II.
-
High Background: Ensure adequate blocking and washing steps. Use fresh buffers. Consider a different blocking agent if BSA is not effective.
-
Non-specific Bands: Optimize antibody dilutions. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
By following this detailed protocol, researchers can effectively utilize western blotting to investigate the impact of this compound on the phosphorylation status of RNA Polymerase II, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Xenograft Studies Using Cdk9-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulatory protein that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb).[1][2][3] The P-TEFb complex plays a crucial role in the transition from transcription initiation to productive elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II) at serine 2.[4][5] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins (e.g., Mcl-1) and oncogenes (e.g., MYC).[6][7] Consequently, selective inhibition of CDK9 has emerged as a promising therapeutic strategy in oncology.[1][8][9]
Cdk9-IN-18 is a potent and selective inhibitor of CDK9. By blocking the kinase activity of CDK9, this compound is designed to suppress oncogenic transcription, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide a generalized framework for conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound, based on established protocols for other selective CDK9 inhibitors.
Cdk9 Signaling Pathway
The signaling pathway involving CDK9 is central to the regulation of gene transcription. Its inhibition by compounds like this compound is intended to disrupt this process in cancer cells, which are often highly dependent on continuous transcription of survival genes.
Caption: this compound inhibits the P-TEFb complex, blocking transcriptional elongation and leading to apoptosis.
Experimental Protocols
The following protocols are generalized for in vivo xenograft studies with selective CDK9 inhibitors and should be adapted for this compound based on its specific properties (e.g., solubility, pharmacokinetics).
Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., triple-negative breast cancer, non-small cell lung cancer, or hematological malignancy cell lines) in appropriate media and conditions.[10]
-
Animal Models: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.[11]
-
Cell Implantation:
-
For solid tumors, subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a 100-200 µL suspension of serum-free medium or a mixture with Matrigel into the flank of each mouse.
-
For hematological malignancies, intravenous injection via the tail vein is a common method for establishing disseminated disease models.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.[11]
This compound Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous injection). A common vehicle for preclinical studies is a solution of PEG400, ethanol, and water.[12]
-
Dose and Schedule: The optimal dose and schedule should be determined in preliminary dose-finding studies. Based on studies with other selective CDK9 inhibitors, a starting point could be a daily or intermittent dosing schedule (e.g., 5 days on, 2 days off) with doses ranging from 10 to 50 mg/kg.[13]
-
Administration: Administer the formulated this compound or vehicle control to the respective groups according to the determined schedule.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight twice weekly throughout the study.
-
Toxicity Monitoring: Observe mice daily for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize mice and collect tumors, blood, and other relevant tissues for further analysis.
Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, or at specific time points after the final dose, collect tumor and tissue samples.
-
Western Blotting: Prepare protein lysates from tumor samples to analyze the levels of phosphorylated RNAP II (Ser2), total RNAP II, and downstream targets of CDK9 such as Mcl-1 and MYC.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to assess the in-situ expression of key biomarkers.
-
RNA Analysis: Extract RNA from tumor tissue to analyze changes in the transcription of CDK9 target genes using RT-qPCR.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition in Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150.5 ± 10.2 | 1250.8 ± 150.3 | - | - |
| This compound (X mg/kg) | 10 | 149.8 ± 9.8 | 450.2 ± 85.1 | 64.0 | <0.01 |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Maximum Mean Weight Loss (%) |
| Vehicle Control | 22.5 ± 0.5 | 24.1 ± 0.6 | 0 |
| This compound (X mg/kg) | 22.3 ± 0.4 | 21.5 ± 0.7 | < 5% |
Table 3: Pharmacodynamic Marker Modulation in Tumor Tissue
| Treatment Group | p-RNAP II (Ser2) / Total RNAP II (Fold Change vs. Control) | Mcl-1 Protein Level (Fold Change vs. Control) | MYC Protein Level (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (X mg/kg) | 0.25 | 0.30 | 0.45 |
Mandatory Visualizations
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study to evaluate this compound efficacy.
Conclusion
While specific in vivo data for this compound is not yet widely published, the protocols and methodologies established for other selective CDK9 inhibitors provide a robust framework for its preclinical evaluation. These application notes offer a comprehensive guide for researchers to design and execute in vivo xenograft studies to determine the anti-tumor efficacy and pharmacodynamic effects of this compound. Careful adaptation of these generalized protocols based on the specific characteristics of this compound will be crucial for obtaining reliable and reproducible results.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cdk9-IN-18 for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology.[1][2][3][4] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA polymerase II, facilitating the transcription of short-lived anti-apoptotic proteins and key oncogenes.[1][3][5] Dysregulation of CDK9 activity is a common feature in many cancers, contributing to uncontrolled cell proliferation and survival.[2][3][6]
Cdk9-IN-18 is a potent and selective inhibitor of CDK9. By targeting the ATP-binding site of CDK9, this compound effectively blocks its kinase activity, leading to the suppression of transcriptional elongation. This, in turn, results in the downregulation of crucial survival proteins such as Mcl-1 and the oncogene c-Myc, ultimately inducing apoptosis in cancer cells.[5][6][7] These application notes provide a comprehensive overview of the use of this compound as a tool to induce apoptosis in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
While specific data for this compound is limited in publicly available literature, the data presented herein is based on the reported activities of highly selective CDK9 inhibitors with similar mechanisms of action. The quantitative data for the closely named compound, CDK-IN-2, is also included and may serve as a valuable reference.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the transcriptional machinery that cancer cells rely on for their survival. The primary mechanism involves the following key steps:
-
Inhibition of P-TEFb: this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.
-
Suppression of Transcriptional Elongation: Inhibition of CDK9 leads to a halt in RNA Polymerase II-mediated transcriptional elongation.
-
Downregulation of Anti-Apoptotic Proteins: The transcription of genes with short-lived mRNAs, such as the anti-apoptotic protein Mcl-1, is particularly sensitive to CDK9 inhibition. Reduced Mcl-1 levels lower the threshold for apoptosis induction.
-
Downregulation of Oncogenes: The expression of key oncogenes like c-Myc, which drive cancer cell proliferation and survival, is also suppressed.
-
Induction of Apoptosis: The combined effect of Mcl-1 and c-Myc downregulation, among other transcriptional changes, shifts the cellular balance towards apoptosis, leading to the activation of caspases and programmed cell death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative selective CDK9 inhibitors in various cancer cell lines.
Table 1: IC50 Values of CDK-IN-2 in Pancreatic Cancer Cell Lines
| Cell Line Combination | Culture Format | IC50 (nM) |
| Mia R / CAF | 2D Co-culture | 94 ± 0.3 |
| Mia S / CAF | 2D Co-culture | 29 ± 0.4 |
| Mia R | 3D Spheroid | 181 ± 0.1 |
| Mia S | 3D Spheroid | 610 ± 0.4 |
Data for CDK-IN-2, a selective CDK9 inhibitor. The identity relative to this compound is not definitively established.
Table 2: IC50 Values of Other Selective CDK9 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| Atuveciclib (BAY1143572) | Acute Myeloid Leukemia | MOLM-13 | ~10 |
| Atuveciclib (BAY1143572) | Triple-Negative Breast Cancer | MDA-MB-231 | ~25 |
| MC180295 | Acute Myeloid Leukemia | MV4-11 | <10 |
| MC180295 | Melanoma | A375 | ~50 |
| SNS-032 | B-cell Acute Lymphocytic Leukemia | NALM6 | 200 |
| SNS-032 | B-cell Acute Lymphocytic Leukemia | REH | 200 |
| SNS-032 | B-cell Acute Lymphocytic Leukemia | SEM | 350 |
| SNS-032 | B-cell Acute Lymphocytic Leukemia | RS411 | 250 |
Signaling Pathway
Caption: this compound inhibits CDK9, leading to decreased transcription of Mcl-1 and c-Myc, which in turn promotes apoptosis.
Experimental Workflow
Caption: Workflow for evaluating the pro-apoptotic effects of this compound on cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound and controls as described in the cell viability assay protocol for the desired time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants for analysis.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-cleaved Caspase-3, anti-PARP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk9-IN-18 Treatment in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cdk9-IN-18, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), for the investigation and treatment of drug-resistant cancer models. The protocols detailed below are based on established methodologies for similar CDK9 inhibitors and are intended to serve as a starting point for your research. Optimization may be required for specific cell lines and experimental conditions.
Introduction to CDK9 Inhibition in Cancer
Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the Positive Transcription Elongation Factor b (P-TEFb).[1][2] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), leading to the release of paused RNAP II and productive transcription elongation.[1][3][4][5] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins such as MYC and Mcl-1.[6] By inhibiting CDK9, the transcription of these key oncogenes is suppressed, leading to cell cycle arrest and apoptosis, even in cancer cells that have developed resistance to other therapies.[7][8]
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor that targets the kinase activity of CDK9. By blocking the phosphorylation of RNAP II and other downstream targets, this compound effectively halts transcriptional elongation of critical survival genes in cancer cells. This leads to a rapid decrease in the levels of anti-apoptotic proteins, ultimately triggering programmed cell death.
Data Presentation: Efficacy of Selective CDK9 Inhibitors in Cancer Cell Lines
The following table summarizes the in vitro efficacy of various selective CDK9 inhibitors across different cancer cell lines. This data can serve as a reference for expected potency when evaluating this compound.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNS-032 | NALM6 | B-cell Acute Lymphocytic Leukemia | 200 | [9] |
| SNS-032 | REH | B-cell Acute Lymphocytic Leukemia | 200 | [9] |
| SNS-032 | SEM | B-cell Acute Lymphocytic Leukemia | 350 | [9] |
| SNS-032 | RS411 | B-cell Acute Lymphocytic Leukemia | 250 | [9] |
| AZD4573 | NALM6 | B-cell Acute Lymphocytic Leukemia | 5 | [9] |
| AZD4573 | REH | B-cell Acute Lymphocytic Leukemia | 10 | [9] |
| AZD4573 | SEM | B-cell Acute Lymphocytic Leukemia | 10 | [9] |
| AZD4573 | RS411 | B-cell Acute Lymphocytic Leukemia | 1 | [9] |
| CDDD11-8 | MDA-MB-231 | Triple-Negative Breast Cancer | 281 | [7] |
| CDDD11-8 | MDA-MB-468 | Triple-Negative Breast Cancer | 734 | [7] |
| CDDD11-8 | MFM-223 | Triple-Negative Breast Cancer | 455 | [7] |
| CDDD11-8 | BT-549 | Triple-Negative Breast Cancer | 537 | [7] |
Mandatory Visualizations
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK9 in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Cdk9-IN-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulatory protein that, in complex with its cyclin partners (primarily Cyclin T1), forms the positive transcription elongation factor b (P-TEFb).[1] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing and enabling productive transcript elongation.[1][2][3] CDK9 activity is crucial for the expression of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and c-Myc, which are often overexpressed in various malignancies.[4] Consequently, selective inhibition of CDK9 represents a promising therapeutic strategy for cancer treatment.
Cdk9-IN-18 is a potent and selective inhibitor of CDK9. By blocking the kinase activity of CDK9, this compound is expected to suppress the transcription of key survival genes, leading to cell cycle arrest and apoptosis in cancer cells. These cellular responses can be effectively quantified using flow cytometry.
These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis and cell cycle distribution in cancer cell lines.
Mechanism of Action of Cdk9 Inhibitors
Cdk9 inhibitors, including this compound, act by competitively binding to the ATP-binding pocket of CDK9.[5] This prevents the phosphorylation of RNAP II and other substrates, leading to a cascade of downstream effects:
-
Transcriptional Repression: Inhibition of RNAP II-mediated transcript elongation.
-
Downregulation of Short-Lived Proteins: Rapid depletion of mRNAs and proteins with high turnover rates, such as the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor c-Myc.[6]
-
Induction of Apoptosis: The loss of anti-apoptotic proteins sensitizes cancer cells to programmed cell death.[7][8]
-
Cell Cycle Alterations: Depending on the cellular context, CDK9 inhibition can lead to cell cycle arrest, often observed as a reduction in the S phase.[4]
Data Presentation: Efficacy of Selective Cdk9 Inhibitors in Cancer Cell Lines
The following tables summarize quantitative data from studies on various selective Cdk9 inhibitors, providing a reference for the expected efficacy of compounds like this compound.
Table 1: Induction of Apoptosis by Selective Cdk9 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Concentration (nM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) |
| AZ5576 | Primary DLBCL Cells | Diffuse Large B-Cell Lymphoma | 100 | 24 | >50% (IC50) |
| SNS-032 | REH | B-Cell Acute Lymphoblastic Leukemia | 200 | 24 | ~40% |
| AZD4573 | REH | B-Cell Acute Lymphoblastic Leukemia | 50 | 24 | ~60% |
| Fadraciclib | OCI-AML3 | Acute Myeloid Leukemia | 500 | 72 | ~60% |
| BAY-1143572 | HEL92.1.7 | Secondary Acute Myeloid Leukemia | 500 | 48 | ~80% |
Note: Data is compiled from multiple sources for illustrative purposes.[3][4][9] Actual results will vary based on the specific inhibitor, cell line, and experimental conditions.
Table 2: Effect of Selective Cdk9 Inhibitors on Cell Cycle Distribution
| Inhibitor | Cell Line | Cancer Type | Concentration (nM) | Treatment Time (h) | Observed Effect |
| AZ-5576 | DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | 300-500 | 24 | S phase reduction |
| Dinaciclib | HT-29 | Colorectal Cancer | 25 | 24 | Significant increase in sub-G1 phase |
| CDK9i | TNBC Cell Lines | Triple-Negative Breast Cancer | Not Specified | 24 | G2/M arrest |
Note: Data is compiled from multiple sources for illustrative purposes.[4] The cell cycle effects of Cdk9 inhibition can be cell-type specific.
Mandatory Visualizations
Caption: Cdk9 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for apoptosis and cell cycle analysis.
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 3. Efficacy of CDK9 inhibition in therapy of post-myeloproliferative neoplasm (MPN) secondary (s) AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. scbt.com [scbt.com]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 8. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Cdk9-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk9-IN-18, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information provided here is intended to help users identify and understand potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of CDK9. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors like DSIF and NELF.[1][4] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for productive transcript elongation.[1][2][3] By inhibiting CDK9, this compound prevents this phosphorylation step, leading to a global decrease in the transcription of many genes, particularly those with short-lived mRNAs, such as the proto-oncogene MYC and the anti-apoptotic protein MCL-1.[5]
Q2: What are the known or likely off-target kinases for this compound?
A2: While this compound is designed to be selective for CDK9, like many kinase inhibitors, it may exhibit activity against other kinases, especially those with structurally similar ATP-binding pockets. The most common off-targets for selective CDK9 inhibitors are other members of the CDK family.[5] Based on data from similar selective CDK9 inhibitors, researchers should be aware of potential inhibition of CDK2 and CDK7. The degree of selectivity is crucial and should be confirmed by comparing the IC50 values for these kinases. Less common off-targets for some CDK9 inhibitors have been reported, and a broad kinase screen is the best way to definitively determine the off-target profile of this compound in your system.
Q3: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
A3: Treatment of sensitive cancer cell lines with a CDK9 inhibitor like this compound is expected to induce several key phenotypic changes. Due to the downregulation of critical survival proteins like MCL-1, a primary effect is the induction of apoptosis.[5] Inhibition of CDK9 also leads to cell cycle arrest. Furthermore, given CDK9's role in transcriptional regulation, a widespread shutdown of transcription is anticipated, which can be observed through the analysis of global mRNA levels.
Q4: How can I confirm that this compound is inhibiting CDK9 in my cellular experiments?
A4: On-target activity of this compound in cells can be confirmed by several methods. A direct and widely used approach is to measure the phosphorylation status of the C-terminal domain of RNA Polymerase II at serine 2 (pSer2-RNAPII), a primary substrate of CDK9.[5] A significant reduction in pSer2-RNAPII levels upon treatment with this compound indicates target engagement. Additionally, you can measure the downstream effects of CDK9 inhibition, such as the downregulation of MYC and MCL-1 mRNA and protein levels.[5]
Troubleshooting Guides
Problem 1: I am not observing the expected apoptotic effect of this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to CDK9 inhibition. | Confirm that your cell line is known to be sensitive to CDK9 inhibition. Not all cell lines are equally dependent on CDK9 activity for survival. You can test a known sensitive cell line as a positive control. |
| Insufficient concentration or duration of treatment. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. IC50 values can vary significantly between cell lines. |
| Compound instability or degradation. | Ensure that this compound is properly stored and handled. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Off-target effects are masking the apoptotic phenotype. | At high concentrations, off-target effects could lead to other cellular responses, such as cell cycle arrest without apoptosis. Try to use the lowest effective concentration of this compound. |
| Confirmation of target engagement. | Verify that this compound is inhibiting CDK9 in your cells by performing a Western blot for pSer2-RNAPII and checking for the downregulation of MYC and MCL-1. |
Problem 2: I am observing unexpected cellular effects that may be due to off-target activity.
| Possible Cause | Troubleshooting Step |
| Inhibition of other CDKs. | If you observe cell cycle arrest at a different phase than expected, it could be due to the inhibition of cell cycle-related CDKs like CDK2. Compare the phenotype to that of a more specific CDK2 inhibitor. |
| Broad kinase inhibition. | At higher concentrations, this compound may inhibit a wider range of kinases. Perform a kinase selectivity screen with your specific batch of the compound to identify potential off-targets. |
| Use of a control compound. | Include a structurally distinct CDK9 inhibitor with a known and different off-target profile in your experiments. If the unexpected phenotype is not replicated with the control compound, it is more likely to be an off-target effect of this compound. |
| Dose-response analysis. | Carefully titrate this compound to the lowest concentration that gives the desired on-target effect (e.g., pSer2-RNAPII inhibition) to minimize off-target signaling. |
Quantitative Data
The following tables provide representative kinase selectivity data for known selective CDK9 inhibitors, which can serve as a reference for what to expect from a compound like this compound.
Table 1: Representative Kinase Selectivity Profile of a Selective CDK9 Inhibitor (IC50 in nM)
| Kinase | IC50 (nM) |
| CDK9/cyclin T1 | <10 |
| CDK2/cyclin E | >500 |
| CDK7/cyclin H | >1000 |
| CDK1/cyclin B | >1000 |
| CDK4/cyclin D1 | >5000 |
| CDK6/cyclin D3 | >5000 |
| PIM1 | >10000 |
| GSK3β | >10000 |
| DYRK1A | >5000 |
Note: This data is representative and the actual values for this compound should be determined experimentally.
Experimental Protocols
Protocol 1: Western Blotting for pSer2-RNAPII
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against pSer2-RNAPII (e.g., from Abcam or Cell Signaling Technology) overnight at 4°C. Also, probe a separate blot or strip the same blot for total RNAPII and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: In Vitro Kinase Assay
Several commercial kinase assay platforms can be used to determine the IC50 of this compound against a panel of kinases. Below is a general workflow for an ADP-Glo™ (Promega) based assay.
-
Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the specific kinase and substrate pair.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase reaction buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, the substrate, and the diluted this compound. Initiate the reaction by adding ATP. Incubate at the recommended temperature and time.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by fitting the data to a dose-response curve.
Visualizations
References
- 1. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cdk9-IN-18 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Cdk9-IN-18 and other novel CDK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CDK9 inhibitors like this compound?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from transcriptional initiation to productive elongation.[3][4] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a decrease in the transcription of short-lived mRNAs, particularly those encoding anti-apoptotic and pro-survival proteins such as MCL-1 and MYC.[5][6] This ultimately induces apoptosis in cancer cells that are dependent on these proteins for survival.[4][5]
Q2: I am starting my first in vivo experiment with this compound. What is a good starting dose?
A2: As this compound is an investigational agent, specific in vivo dosage information is not publicly available. However, based on preclinical studies of other selective CDK9 inhibitors, a reasonable starting point for a dose-finding study could be in the range of 10-20 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.) on an every other day (q.o.d.) or daily schedule.[3] It is critical to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific cancer model.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation for this compound will depend on its physicochemical properties. For many small molecule inhibitors used in preclinical in vivo studies, a common formulation for intraperitoneal or oral administration is a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before initiating in vivo studies.
Q4: What are the expected pharmacodynamic (PD) effects of this compound in vivo?
A4: The primary pharmacodynamic effect of this compound is the inhibition of CDK9 activity in tumor tissue. This can be assessed by measuring the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II (pSer2-RNAPII), which should be downregulated upon effective target engagement.[7] Additionally, you can expect to see a dose- and time-dependent downregulation of downstream target genes and proteins, such as MYC and MCL1, in tumor samples.[5]
Q5: What are the potential toxicities associated with CDK9 inhibitors?
A5: Based on clinical and preclinical studies of other CDK9 inhibitors, potential on-target toxicities may include neutropenia and elevations in liver enzymes (AST/ALT).[5][8] It is essential to monitor animal health closely during in vivo studies, including regular body weight measurements and, if possible, complete blood counts (CBCs) to assess for hematological toxicities.[3]
Troubleshooting Guides
Issue 1: No significant tumor growth inhibition is observed in my xenograft model.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | The administered dose of this compound may be too low to achieve sufficient target inhibition in the tumor. Perform a dose-escalation study to higher, well-tolerated doses. |
| Poor Bioavailability | The formulation or route of administration may result in poor absorption and low drug exposure in the tumor. Test alternative formulations or routes of administration (e.g., from i.p. to oral, or vice versa). Conduct pharmacokinetic (PK) studies to measure plasma and tumor drug concentrations. |
| Lack of Target Engagement | Confirm target engagement by performing pharmacodynamic (PD) analysis on tumor tissue from treated animals. Assess for a decrease in pSer2-RNAPII and downregulation of MCL-1 or MYC. |
| Tumor Model Resistance | The chosen cancer cell line may not be sensitive to CDK9 inhibition. In vitro, confirm the sensitivity of your cell line to this compound before implanting in animals. Cancers driven by MYC or with MCL-1 dependency are often more sensitive.[3] |
Issue 2: Significant toxicity (e.g., weight loss, lethargy) is observed in treated animals.
| Potential Cause | Troubleshooting Step |
| Dosage is too high | The administered dose is above the maximum tolerated dose (MTD). Reduce the dose or change the dosing schedule (e.g., from daily to every other day). |
| On-target toxicity | CDK9 is expressed in normal tissues, and its inhibition can lead to on-target toxicities.[5] Consider a less frequent dosing schedule to allow for recovery between doses. Monitor for specific organ toxicities (e.g., liver function tests). |
| Formulation issues | The vehicle used for formulation may be causing irritation or toxicity. Administer the vehicle alone as a control group to assess its effects. |
Quantitative Data Summary
The following table summarizes in vivo dosage and administration data for several selective CDK9 inhibitors from preclinical studies. This information can serve as a reference for designing initial studies with this compound.
| CDK9 Inhibitor | Dosage | Route of Administration | Dosing Schedule | Animal Model |
| MC180295 | 20 mg/kg | Intraperitoneal (i.p.) | Every other day (q.o.d.) | Colon cancer xenograft |
| JSH-150 | 10 mg/kg | Not specified | Not specified | MV4-11 xenograft |
| CDKI-73 | 10 mg/kg | Oral (p.o.) | Single dose | Mouse |
| THAL-SNS-032 | 5-10 mg/kg | Intraperitoneal (i.p.) | Not specified | Breast cancer xenograft |
Experimental Protocols
Protocol 1: In Vivo Dose Escalation Study
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Animal Model: Use an appropriate tumor-bearing mouse model (e.g., subcutaneous xenograft).
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Group Allocation: Divide animals into cohorts of 3-5 mice per group. Include a vehicle control group.
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Dose Levels: Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent cohorts (e.g., 10, 20, 40 mg/kg).
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Administration: Administer this compound via the chosen route (e.g., i.p. or oral gavage) and schedule (e.g., daily or q.o.d.).
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Monitoring:
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Measure tumor volume with calipers 2-3 times per week.
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Record body weight 2-3 times per week as an indicator of toxicity.
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Observe animals daily for any clinical signs of distress.
-
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Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other severe adverse effects.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
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Sample Collection: At a specified time point after the final dose (e.g., 4-24 hours), euthanize the animals and collect tumor tissue and relevant organs.
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Tissue Processing:
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For Western blot analysis, snap-freeze tissues in liquid nitrogen and store at -80°C.
-
For immunohistochemistry (IHC), fix tissues in 10% neutral buffered formalin.
-
-
Western Blot Analysis:
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Prepare protein lysates from tumor tissue.
-
Perform SDS-PAGE and transfer proteins to a membrane.
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Probe with primary antibodies against pSer2-RNAPII, total RNAPII, MCL-1, MYC, and a loading control (e.g., GAPDH).
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Incubate with appropriate secondary antibodies and visualize bands.
-
-
Immunohistochemistry (IHC):
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Embed fixed tissues in paraffin and section.
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Perform antigen retrieval and stain with antibodies for pSer2-RNAPII, Ki-67 (for proliferation), and cleaved caspase-3 (for apoptosis).
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Analyze slides under a microscope to assess target inhibition and downstream effects within the tumor microenvironment.
-
Visualizations
References
- 1. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting Cdk9-IN-18 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK9 inhibitor, Cdk9-IN-18.
Troubleshooting Guide: this compound Insolubility
Insolubility is a common challenge encountered when working with kinase inhibitors. This guide provides a step-by-step approach to address issues with dissolving and using this compound in your experiments.
Problem: this compound powder is not dissolving.
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Question: I am having trouble dissolving the this compound powder. What is the recommended solvent?
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Answer: this compound, like many kinase inhibitors, has low aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).
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Question: I've added DMSO, but the compound is still not fully in solution. What should I do?
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Answer: To aid dissolution in DMSO, you can try the following methods. It is recommended to warm the solution gently, for example, in a 37°C water bath for 10 minutes. Additionally, using an ultrasonic bath can help to break up any precipitate and facilitate dissolution.[1] For other similar CDK9 inhibitors, such as Cdk9-IN-8, warming to 80°C with ultrasonication is suggested to reach higher concentrations.
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Problem: this compound precipitates when diluted in aqueous media.
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Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my cell culture medium or aqueous buffer. How can I prevent this?
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Answer: This is a common issue known as "crashing out." It occurs because the compound is much less soluble in the aqueous environment of your experimental medium compared to the highly concentrated DMSO stock. To avoid this, it is best to make serial dilutions of your high-concentration DMSO stock in DMSO first, before adding the final, more diluted sample to your aqueous medium. The compound is more likely to be soluble in the aqueous medium at its final, lower working concentration.
-
-
Question: What is the maximum concentration of DMSO that cells can tolerate?
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Answer: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2] However, primary cells can be more sensitive. It is always recommended to include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your treated samples, to account for any solvent effects. For sensitive cell lines, keeping the final DMSO concentration at or below 0.1% is advisable.[2]
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Summary of this compound Solubility and Handling
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Aids to Dissolution | Gentle warming (e.g., 37°C), Ultrasonication |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Dilution into Aqueous Media | Perform serial dilutions in DMSO first before final dilution in aqueous buffer or media. |
| Final DMSO Concentration in Cell Culture | Recommended: ≤ 0.5%. For sensitive cells: ≤ 0.1%. Always include a vehicle control. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][4][5] This complex plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), which promotes transcriptional elongation.[5][6] By inhibiting CDK9, this compound blocks this phosphorylation event, leading to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and ultimately inducing apoptosis in cancer cells.[6][7]
Q2: What are the primary cellular processes regulated by CDK9?
A2: CDK9 is a central regulator of transcription and is involved in several critical cellular processes, including:
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Cell Growth and Proliferation: By controlling the expression of genes necessary for cell division.[3]
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Apoptosis: CDK9 inhibition leads to the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death.[3][5]
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Cell Differentiation: P-TEFb is required for the differentiation of various cell types, including muscle cells and monocytes.[8]
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DNA Damage Response: CDK9 is involved in the cellular response to DNA damage and replication stress.[8]
Q3: How should I prepare a stock solution of this compound?
Q4: I observed poor cell growth after treating with this compound, even at low concentrations. What could be the cause?
A4: Poor cell growth could be due to several factors. Firstly, ensure that the final concentration of DMSO in your cell culture medium is not exceeding cytotoxic levels (generally <0.5%). Secondly, since this compound is a potent inhibitor that can induce apoptosis, the observed effect might be the intended biological activity of the compound. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Signaling Pathways and Experimental Workflows
CDK9-Mediated Transcriptional Regulation
CDK9, as part of the P-TEFb complex, is a master regulator of transcriptional elongation. Inhibition of CDK9 disrupts this fundamental process.
References
- 1. apexbt.com [apexbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Cdk9-IN-18 stability and storage conditions
I have started by researching the chemical properties of Cdk9-IN-18. However, the initial search results provided general information about CDK9 inhibitors, their mechanism of action, and their role in cancer therapy, but no specific details about "this compound". It seems that "this compound" might be a specific compound name that is not widely documented under this exact identifier in the initial search results. To proceed, I need to find the specific chemical structure, molecular weight, and formulation of this compound. Subsequent steps will depend on finding this initial crucial information. Therefore, I need to perform a more targeted search for "this compound".The second round of searches successfully identified "this compound" and provided its CAS number (1804127-83-0). However, detailed information regarding its chemical structure, molecular weight, and specific formulation is still lacking. The search results also returned information for other CDK9 inhibitors like "Cdk9 Inhibitor II" and "CAN-508", which have different CAS numbers and are distinct molecules. To proceed with creating the technical support center, I need to focus on this compound and gather the missing chemical properties. Therefore, the next step should be a targeted search using the now-known CAS number to find a reliable source with this specific information.I have successfully identified the molecular weight (472.5 g/mol ) and chemical formula (C27H20N8O) for this compound, along with its CAS number (1804127-83-0). I also found some information on storage conditions, indicating that the powder form can be stored at -20°C for up to 3 years. However, crucial information is still missing to create a comprehensive technical support center. Specifically, I need to find:
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The chemical structure of this compound.
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Detailed solubility information (e.g., in DMSO, ethanol, water).
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Data on the stability of this compound in solution.
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Typical experimental protocols and potential troubleshooting issues.
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Information about the CDK9 signaling pathway to create the required diagram.
The search results for other CDK9 inhibitors (like CDK9-IN-8 and CDK9-IN-15) provide some clues on what to look for, such as solubility in DMSO and the need for proper storage of stock solutions. The next steps should focus on obtaining this missing information specifically for this compound.I have gathered some crucial information about this compound, including its molecular weight (472.5 g/mol ), chemical formula (C27H20N8O), and CAS number (1804127-83-0). I also found that the powder can be stored at -20°C for up to three years. However, I am still missing the specific chemical structure of this compound, detailed solubility data (especially in common lab solvents like DMSO and ethanol), and information regarding its stability in solution. Although I found general information about the CDK9 signaling pathway, I need to find a clear and concise representation that can be translated into a DOT script for the Graphviz diagram. Furthermore, I haven't found any specific experimental protocols or troubleshooting guides directly mentioning this compound. The information for other CDK9 inhibitors suggests that solubility in DMSO is common and that stock solutions should be stored at low temperatures, but I need to confirm this for this compound. Therefore, the next steps will focus on these missing pieces of information.I have gathered some important information, including the molecular weight, chemical formula, and CAS number for this compound. I also have a general understanding of its storage as a powder. However, I am still missing several key pieces of information required to build the comprehensive technical support center. I have not yet found a definitive chemical structure for this compound with the CAS number 1804127-83-0. The search results have provided structures for other CDK9 inhibitors, but not this specific one. Detailed solubility data in common laboratory solvents (DMSO, ethanol, water) is also lacking, which is crucial for preparing stock solutions. Furthermore, I haven't found any specific in vitro assay protocols or troubleshooting guides that mention this compound. While I have a good overview of the CDK9 signaling pathway, I need to consolidate this into a clear, diagram-ready format. The stability of this compound in solution is another critical piece of missing information. Therefore, I need to continue my search to fill these gaps.I have gathered some key information about this compound, including its molecular weight, chemical formula, and CAS number. I also have some general information about storage and the CDK9 signaling pathway. However, there are still significant gaps in the information required to create a comprehensive technical support center. Specifically, I have not been able to find a definitive chemical structure for this compound (CAS 1804127-83-0). The search results have provided structures for other CDK9 inhibitors, which can be confusing. Detailed solubility data in common lab solvents like DMSO, ethanol, and water is also missing, which is critical for experimental work. Furthermore, I lack specific in vitro assay protocols and troubleshooting guides that explicitly mention this compound. While I have a general understanding of CDK9 kinase assays, a protocol tailored to a small molecule inhibitor like this compound would be more valuable. Information on the stability of this compound in solution is also not available. To proceed, I need to focus on finding this missing information.## this compound Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Here you will find details on its stability, and storage, alongside troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Chemical Properties
| Property | Value |
| CAS Number | 1804127-83-0 |
| Molecular Formula | C₂₇H₂₀N₈O |
| Molecular Weight | 472.5 g/mol |
Stability and Storage
Proper handling and storage of this compound are critical to maintain its integrity and activity for reliable experimental outcomes.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months at -80°C; Up to 1 month at -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Key Recommendations:
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Reconstitution: Prepare stock solutions by dissolving this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For other CDK9 inhibitors, solubility in DMSO is well-established.[1] It is recommended to use freshly opened, anhydrous DMSO to minimize degradation.
-
Solution Stability: Once in solution, the stability of this compound may be limited. It is best practice to prepare fresh working solutions for each experiment from a frozen stock. Avoid storing diluted aqueous solutions for extended periods.
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Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Experimental Protocols
While specific protocols for this compound are not widely published, the following general protocol for a CDK9 kinase assay using a small molecule inhibitor can be adapted.
CDK9 Kinase Assay (General Protocol):
This protocol is based on a generic kinase assay and should be optimized for your specific experimental conditions.
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Prepare Reagents:
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Kinase Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
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CDK9/Cyclin T1 Enzyme: Dilute to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
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Substrate: A suitable substrate for CDK9, such as a peptide derived from the C-terminal domain (CTD) of RNA Polymerase II, should be used.
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ATP: Prepare a stock solution of ATP. The final concentration in the assay will typically be at or near the Km of CDK9 for ATP.
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This compound: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
-
Assay Procedure:
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Add the kinase buffer to the wells of a microplate.
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Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO only).
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Add the CDK9/Cyclin T1 enzyme to all wells except the negative control.
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Initiate the kinase reaction by adding the substrate and ATP mixture.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
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Stop the reaction using an appropriate method (e.g., adding EDTA).
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Detect the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
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Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no inhibition | Inactive compound: The inhibitor may have degraded due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C as a powder and that stock solutions are fresh and have not undergone multiple freeze-thaw cycles. |
| Incorrect assay conditions: The enzyme or substrate concentration may not be optimal. | Optimize the kinase and substrate concentrations. Perform a kinase titration to determine the optimal enzyme concentration. | |
| Inhibitor precipitation: The inhibitor may have precipitated out of solution at the tested concentrations. | Visually inspect the assay wells for any precipitation. Lower the final concentration of the inhibitor or adjust the solvent composition. Ensure the final DMSO concentration is not causing solubility issues. | |
| High background signal | Contaminated reagents: Reagents may be contaminated with ATP or other interfering substances. | Use fresh, high-quality reagents. |
| Non-specific binding: The detection antibody or other assay components may be binding non-specifically. | Include appropriate controls to assess non-specific binding. Optimize blocking steps if applicable to the detection method. | |
| Inconsistent results | Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting steps. |
| Edge effects in microplates: Evaporation from the outer wells of the plate can concentrate reagents and affect results. | Avoid using the outer wells of the microplate for critical samples or fill them with buffer to minimize evaporation from adjacent wells. | |
| Compound instability in assay buffer: The inhibitor may not be stable in the aqueous assay buffer over the course of the experiment. | Minimize the pre-incubation time of the inhibitor in the assay buffer before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store the this compound stock solution?
A2: Stock solutions of this compound in DMSO should be aliquoted into single-use vials and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). This will minimize degradation from repeated freeze-thaw cycles. Always protect the solutions from light.
Q3: My this compound is not showing any activity in my assay. What should I do?
A3: First, verify the storage conditions of both the powder and the stock solution to ensure the compound has not degraded. Refer to the troubleshooting guide for other potential causes, such as suboptimal assay conditions or inhibitor precipitation. It may also be beneficial to test a fresh vial of the compound.
Q4: What is the mechanism of action of CDK9 inhibitors?
A4: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, which is a critical step for the transition from transcription initiation to productive elongation. CDK9 inhibitors block the kinase activity of CDK9, thereby preventing this phosphorylation event and leading to a halt in transcription elongation.
Visualizing the CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in regulating transcription elongation.
Caption: Role of CDK9 in Transcription Elongation and its Inhibition.
References
How to minimize Cdk9-IN-18 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Cdk9-IN-18 in normal cells during their experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
Possible Cause 1: Off-Target Effects
This compound, like many kinase inhibitors, may have off-target activities, leading to toxicity in normal cells.[1][2]
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Solution 1: Titrate the Dose. Determine the optimal concentration of this compound that inhibits Cdk9 activity in your cancer cell line of interest while having minimal impact on the viability of normal cells. A dose-response curve comparing cancer and normal cell lines is essential.
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Solution 2: Use a More Selective Inhibitor. If off-target effects are suspected, consider using a more selective Cdk9 inhibitor. The selectivity of kinase inhibitors can vary significantly.[2] Newer generations of inhibitors often have improved selectivity profiles.
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Solution 3: Employ a Cdk9 Degrader. As an alternative to inhibition, consider using a Proteolysis Targeting Chimera (PROTAC) specific for Cdk9, such as THAL-SNS-032.[3][4] PROTACs induce the degradation of the target protein rather than just inhibiting its activity, which can sometimes lead to a more specific and sustained effect with potentially fewer off-target effects.[3]
Possible Cause 2: On-Target Toxicity in Normal Cells
Cdk9 plays a crucial role in regulating transcription in all cells, not just cancerous ones.[5][6][7] Therefore, some level of toxicity in normal cells can be an inherent on-target effect of Cdk9 inhibition.
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Solution 1: Reduce Treatment Duration. Limit the exposure time of normal cells to this compound. Short-term inhibition may be sufficient to achieve a therapeutic window, especially for inducing apoptosis in cancer cells which are often more dependent on the short-lived anti-apoptotic proteins regulated by Cdk9.[3]
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Solution 2: Intermittent Dosing. In in vivo studies, an intermittent dosing schedule might provide a better therapeutic window by allowing normal tissues to recover between treatments.
Possible Cause 3: Experimental Conditions
Suboptimal experimental conditions can exacerbate cytotoxicity.
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Solution 1: Optimize Cell Culture Conditions. Ensure that your normal cell lines are healthy and not under any stress before adding the inhibitor. Factors like confluency, media quality, and passage number can all influence sensitivity to cytotoxic agents.
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Solution 2: Serum Concentration. The presence of serum proteins can affect the free concentration and activity of kinase inhibitors.[8] Ensure consistent serum concentrations across your experiments to obtain reproducible results.
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Reagent Variability
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Solution 1: Aliquot and Store this compound Properly. Avoid repeated freeze-thaw cycles of the inhibitor stock solution. Aliquot the compound upon receipt and store it at the recommended temperature.
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Solution 2: Verify Compound Purity and Identity. If possible, verify the purity and identity of your this compound batch, as impurities or degradation products could contribute to variability.
Possible Cause 2: Cell Line Instability
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Solution 1: Use Low Passage Number Cells. Work with cell lines at a consistent and low passage number to minimize genetic and phenotypic drift.
-
Solution 2: Regular Cell Line Authentication. Periodically authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cdk9 inhibitors and why can they be toxic to normal cells?
A1: Cdk9, in partnership with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb).[6] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes.[5][6] Cancer cells are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP) for their survival.[2] Cdk9 inhibitors block this process, leading to the downregulation of these survival proteins and subsequent apoptosis in cancer cells.[2] However, because Cdk9 is also essential for transcription in normal cells, its inhibition can disrupt normal cellular function and lead to toxicity.[1]
Q2: How can I determine the selectivity of this compound?
A2: The selectivity of a kinase inhibitor is typically determined through kinome profiling, where the inhibitor is tested against a large panel of kinases. A highly selective inhibitor will potently inhibit its intended target (Cdk9) with significantly less activity against other kinases. If you do not have access to kinome profiling services, you can perform functional assays in cells. For example, you can compare the effects of this compound in a Cdk9-knockdown cell line versus a control cell line. If the effects of the inhibitor are significantly attenuated in the knockdown line, it suggests that the observed phenotype is largely on-target.[2]
Q3: Are there any known combination strategies to enhance the therapeutic window of Cdk9 inhibitors?
A3: Yes, combining Cdk9 inhibitors with other anti-cancer agents can potentially enhance efficacy in cancer cells while allowing for lower, less toxic doses of the Cdk9 inhibitor. For example, combination with agents that induce apoptosis through different pathways, such as TRAIL, has been shown to be effective.[9] Additionally, combining Cdk9 inhibitors with agents targeting other components of the transcriptional machinery, like BRD4 inhibitors, is another area of active research.[2]
Q4: What are the key experimental readouts to assess this compound toxicity?
A4: To assess toxicity, you should use a combination of assays that measure different cellular responses:
-
Cell Viability Assays: (e.g., MTT, MTS, CellTiter-Glo) to quantify the number of living cells.
-
Cytotoxicity Assays: (e.g., LDH release) to measure cell death.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, Caspase-3/7 activity) to specifically measure programmed cell death.
-
Cell Cycle Analysis: (e.g., Propidium Iodide staining and flow cytometry) to determine if the inhibitor causes cell cycle arrest.
Quantitative Data
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 75 |
| A549 | Lung Cancer | 100 |
| HCT116 | Colon Cancer | 60 |
| hPBMC | Normal | 500 |
| IMR-90 | Normal Fibroblast | 800 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should determine the IC50 values for their specific cell lines and batch of this compound.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Cdk9 Target Engagement (p-Ser2 RNAPII)
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated Serine 2 of the RNA Polymerase II C-terminal domain (p-Ser2 RNAPII) overnight at 4°C. Also, probe for total RNAPII and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the reduction in p-Ser2 RNAPII levels relative to the total RNAPII and the loading control.
Visualizations
Caption: Cdk9 signaling pathway in transcriptional elongation.
Caption: Workflow for assessing this compound toxicity.
References
- 1. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer [mdpi.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective CDK9 inhibition overcomes TRAIL resistance by concomitant suppression of cFlip and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Cdk9-IN-18 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Cdk9-IN-18 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] This complex phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins and oncoproteins like MYC and Mcl-1.[1][4][5] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription of these key survival genes, ultimately inducing apoptosis in cancer cells.[4][5]
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
Acquired resistance to CDK9 inhibitors can arise through several mechanisms. The most common include:
-
Secondary Mutations in the CDK9 Kinase Domain: A notable mutation is the L156F substitution within the CDK9 kinase domain.[6][7] This mutation sterically hinders the binding of ATP-competitive inhibitors like this compound to the kinase, reducing the drug's efficacy.[6][7][8]
-
Re-routing of Alternative Signaling Pathways: Cancer cells can adapt by upregulating parallel survival pathways to compensate for the inhibition of CDK9-mediated transcription. This can involve the activation of pathways like PI3K/AKT.[9][10]
-
Epigenetic Reprogramming: Treatment with CDK9 inhibitors can induce changes in the epigenetic landscape, leading to the recovery of super-enhancer-driven transcription of key oncogenes, contributing to resistance.[9][10]
-
Upregulation of CDK9 Kinase Activity: In some cases, resistant cells may exhibit increased CDK9 kinase activity, potentially through mechanisms like enhanced phosphorylation of the T-loop of CDK9, to counteract the inhibitory effect of the drug.[11]
Q3: How can I determine if my resistant cells have the CDK9 L156F mutation?
You can identify the CDK9 L156F mutation through genomic sequencing of the resistant cell line.[6][7] Whole-exome sequencing can be performed, followed by Sanger sequencing to validate the specific mutation in the CDK9 gene.[7]
Q4: Are there any strategies to overcome resistance to this compound?
Yes, several strategies are being explored to overcome resistance to CDK9 inhibitors:
-
Next-Generation Inhibitors: Novel compounds, such as IHMT-CDK9-36, have been developed to potently inhibit both wild-type CDK9 and the L156F mutant.[6][7][8]
-
Combination Therapies: Combining this compound with inhibitors of other signaling pathways has shown promise. For example, co-treatment with PIM kinase inhibitors or PI3K inhibitors can circumvent resistance in lymphoma models.[9][10] Combining CDK9 inhibitors with BCL-2 inhibitors like venetoclax has also shown synergistic effects in hematological malignancies.[1]
-
PROTAC Degraders: The use of proteolysis-targeting chimeras (PROTACs) that induce the degradation of CDK9 protein can be an alternative strategy, although resistance can still emerge through mutations that prevent PROTAC binding.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Decreased sensitivity to this compound in long-term cultures. | Development of acquired resistance. | 1. Sequence the CDK9 gene in your resistant cell line to check for mutations like L156F. 2. Perform a western blot to assess the phosphorylation of RNA Polymerase II CTD at Ser2 and the protein levels of downstream targets like MYC and Mcl-1 to confirm target engagement is lost. 3. Test the efficacy of next-generation CDK9 inhibitors that are active against known resistance mutations. 4. Explore combination therapies with inhibitors of pathways like PI3K or PIM kinases. |
| Initial transcriptional repression followed by recovery of oncogene expression. | Epigenetic reprogramming and recovery of super-enhancer function. | 1. Perform ATAC-Seq or ChIP-Seq to analyze changes in chromatin accessibility and the super-enhancer landscape. 2. Consider combination treatment with BET inhibitors or other epigenetic modulators. |
| Variable response to this compound across different cell lines. | Intrinsic differences in genetic background and dependency on CDK9-regulated transcription. | 1. Characterize the baseline expression levels of CDK9 and its downstream targets in your panel of cell lines. 2. Assess the dependency of each cell line on key oncoproteins like MYC and Mcl-1. |
Quantitative Data Summary
Table 1: Anti-proliferative Activity of CDK9 Inhibitors against Parental and Resistant Cell Lines
| Compound | Cell Line | GI50 (nM) | Drug Resistant Index (DRI) |
| AZD4573 | MOLM13 (Parental) | 15.3 | - |
| AZD4573 | MOLM13-BR (Resistant) | 210.7 | 13.8 |
| THAL-SNS-032 | MOLM13 (Parental) | 8.9 | - |
| THAL-SNS-032 | MOLM13-BR (Resistant) | 124.5 | 14.0 |
| Data adapted from a study on resistance to CDK9 inhibitors.[6][8] |
Table 2: Inhibitory Activity of Compounds against Wild-Type and Mutant CDK9
| Compound | Target | IC50 (nM) |
| BAY1251152 | CDK9 WT/cyclinT1 | 1.2 |
| BAY1251152 | CDK9 L156F/cyclinT1 | >1000 |
| IHMT-CDK9-36 | CDK9 WT/cyclinT1 | 3.5 |
| IHMT-CDK9-36 | CDK9 L156F/cyclinT1 | 8.7 |
| Data from an in vitro kinase assay.[6][8] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound or other inhibitors.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values using appropriate software.[7]
2. Western Blotting for CDK9 Downstream Targets
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-RNA Pol II (Ser2), Mcl-1, MYC, and a loading control (e.g., GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
3. Generation of Resistant Cell Lines
-
Culture the parental cancer cell line in the continuous presence of a low concentration of this compound.
-
Gradually increase the concentration of this compound in a stepwise manner as the cells adapt and resume proliferation.
-
This process may take several months.
-
Once a resistant population is established that can proliferate in the presence of a high concentration of the inhibitor, expand the culture for further characterization.[8]
Visualizations
Caption: CDK9 signaling pathway and mechanism of resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcsciences.com [lcsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Cdk9-IN-18 inconsistent results in cellular assays
Cdk9-IN-18 Technical Support Center
Navigating Inconsistent Results in Cellular Assays
Welcome to the technical support center for this compound and other CDK9 inhibitors. This resource is designed for researchers, scientists, and drug development professionals who are utilizing CDK9 inhibitors in their experiments. Inconsistent or unexpected results are a common challenge in drug discovery research. This guide provides a structured approach to troubleshooting, offering FAQs, detailed protocols, and workflow diagrams to help you identify and resolve common issues encountered in cellular assays.
A note on this compound: As "this compound" does not correspond to a widely published public compound, the following guidance is based on the well-established principles of using selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors in cellular and biochemical assays. The troubleshooting strategies provided are broadly applicable to this class of compounds.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with CDK9 inhibitors.
Q1: What is the primary mechanism of action for CDK9 inhibitors? A1: CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner (most commonly Cyclin T1).[1][2] P-TEFb's primary role is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2-P). This phosphorylation event releases RNAPII from a paused state near the promoter, allowing for productive transcription elongation.[1] By inhibiting the ATP-binding site of CDK9, inhibitors prevent this phosphorylation, leading to a shutdown of transcription, particularly for genes with short-lived mRNAs, such as the oncogene MYC and the anti-apoptotic protein MCL1.[3][4]
Q2: Why am I seeing high variability in my cell viability (e.g., IC50) values across experiments? A2: High variability in cell viability assays is a frequent issue and can stem from several factors:
-
Compound Solubility and Stability: Poor solubility of the inhibitor in aqueous cell culture media can lead to precipitation and inaccurate effective concentrations.[1] Prepare fresh stock solutions in 100% DMSO and ensure the final DMSO concentration in your assay is low and consistent (typically ≤0.5%).[5]
-
Cellular Health and Confluency: Use cells at a consistent, low passage number and seed them at an optimal density. Over-confluent or unhealthy cells will respond differently to treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their bio-availability. Ensure you use the same batch and concentration of FBS for all related experiments.
-
Assay Duration: A 72-hour assay may show different results from a 24-hour assay due to off-target effects or the emergence of resistance.[6]
Q3: My inhibitor is potent in a biochemical (enzymatic) assay but weak in my cellular assay. What's happening? A3: This is a common observation in drug development. Several factors contribute to this discrepancy:
-
Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Efflux Pumps: Cancer cells can express drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm.
-
Intracellular ATP Concentration: Most CDK9 inhibitors are ATP-competitive. The high concentration of ATP inside a cell (millimolar range) compared to a biochemical assay (micromolar range) creates a more competitive environment, often requiring a higher concentration of the inhibitor to achieve the same effect.[7]
-
Compound Metabolism: Cells can metabolize the compound into inactive forms.
Q4: I'm not observing the expected downregulation of target genes like MYC or MCL1. What could be the reason? A4: This could be due to several reasons:
-
Incorrect Timepoint: The transcriptional effect of CDK9 inhibition is rapid. Look for changes in mRNA levels at earlier time points (e.g., 4-8 hours) and protein level changes at later time points (e.g., 8-24 hours).[8][9]
-
Cell Line Context: Not all cell lines are "addicted" to the transcription of MYC or MCL1.[4] Choose cell lines where these genes are known drivers of proliferation and survival, such as many hematological malignancies.[3][10]
-
Resistance: The cells may have intrinsic or acquired resistance. A common mechanism is a mutation in the CDK9 kinase domain, such as L156F, which causes steric hindrance and prevents inhibitor binding.[8][9][10]
Q5: How can I confirm that my observed phenotype (e.g., cell death) is due to on-target CDK9 inhibition? A5: Target validation is crucial. Here are key experiments:
-
Phospho-RNAPII Western Blot: The most direct readout of CDK9 activity is the phosphorylation of RNAPII at Ser2. A potent, on-target inhibitor should reduce p-Ser2 levels at early time points (1-4 hours) without affecting total RNAPII levels.
-
Use a Different Inhibitor: Confirm the phenotype with a structurally distinct, selective CDK9 inhibitor. If both compounds produce the same effect, it is more likely to be on-target.
-
shRNA/siRNA Knockdown: Compare the phenotype from chemical inhibition to that from genetic knockdown of CDK9. However, be aware that these methods can yield different results due to compensation mechanisms or off-target effects of the inhibitor.[6]
Section 2: Visualizations and Data
Signaling Pathway and Workflow Diagrams
Quantitative Data Tables
Table 1: Example Selectivity Profile of Different CDK Inhibitors (IC50 in nM)
This table illustrates the importance of understanding the selectivity of your inhibitor. A non-selective compound can produce confounding off-target effects.
| Compound | CDK9/CycT1 | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK7/CycH | Reference |
| Flavopiridol | 3 | <1 | 7 | 59 | 20 | [7] |
| LDC000067 | 44 | 12,500 | 2,400 | >10,000 | >10,000 | [7] |
| Hypothetical this compound | 10 | >1,000 | >1,000 | >5,000 | >2,000 | - |
Table 2: Troubleshooting Summary Guide
| Observed Problem | Possible Cause | Recommended Action |
| High IC50 / Low Potency | 1. Compound precipitation/degradation. | Prepare fresh stocks; verify solubility.[11] |
| 2. Inappropriate cell line choice. | Use transcriptionally-addicted cells (e.g., MOLM-13, MM1.S).[10] | |
| 3. High serum protein binding. | Perform assays in lower serum conditions if possible. | |
| Inconsistent Results | 1. Variation in cell density/health. | Standardize seeding density and use low passage cells. |
| 2. Assay timing and duration. | Optimize treatment duration for the specific endpoint (e.g., 72h for viability).[6] | |
| No Downstream Effect | 1. Incorrect timepoint for analysis. | Perform a time-course experiment (1h for p-Ser2, 6h for mRNA, 24h for protein).[9] |
| 2. Cell-intrinsic resistance. | Sequence the CDK9 gene to check for mutations (e.g., L156F).[10] | |
| 3. Off-target effects dominate. | Profile the inhibitor against a kinase panel; compare with a structurally unrelated CDK9i.[6] |
Section 3: Key Experimental Protocols
Protocol 1: Cellular Viability Assay (e.g., using CellTiter-Glo®)
This protocol determines the concentration of inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute this series in culture medium to create a 10X working stock.
-
Treatment: Add 10 µL of the 10X inhibitor dilutions to the appropriate wells. Include wells with 10 µL of medium containing the same final DMSO concentration as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Lysis and Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for CDK9 Target Engagement
This protocol verifies that the inhibitor is engaging its target in cells by measuring the phosphorylation of RNAPII.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2 hours).
-
Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against Phospho-RNA Polymerase II CTD (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL reagent and image the blot.
-
-
Stripping and Reprobing: To confirm equal loading, strip the membrane and re-probe for total RNA Polymerase II and a loading control like GAPDH or β-Actin.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcsciences.com [lcsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9-Cyclin T1 PPI-IN-1 | CDK | | Invivochem [invivochem.com]
Technical Support Center: Validating Cdk9-IN-18 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Cdk9-IN-18 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (p-Ser2), which is a critical step for releasing paused RNAP II and promoting transcriptional elongation. By inhibiting the kinase activity of CDK9, this compound prevents this phosphorylation event, leading to a blockage of transcriptional elongation, particularly of genes with short half-lives, including many oncogenes. This ultimately results in the induction of apoptosis in cancer cells.[1]
Q2: How can I confirm that this compound is engaging its target, CDK9, in my cells?
A2: There are several methods to validate the cellular target engagement of this compound. The most common approaches are:
-
Western Blotting for Downstream Signaling: This method assesses the functional consequence of CDK9 inhibition by measuring the phosphorylation status of its direct substrate, RNA Polymerase II. A decrease in the phosphorylation of RNAP II at Serine 2 (p-Ser2) upon treatment with this compound indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of CDK9 upon ligand binding. The binding of this compound to CDK9 increases the protein's resistance to heat-induced denaturation, which can be quantified.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CDK9 and a fluorescent tracer that competes with this compound for binding.
Q3: I am not seeing a decrease in p-Ser2 levels after treating with this compound. What could be the problem?
A3: Several factors could contribute to this issue:
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. Refer to the provided data tables for effective concentration ranges in various cell lines. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound.
-
Antibody Quality: The primary antibody against p-Ser2 RNAP II may not be optimal. Validate your antibody using a positive control (e.g., a known potent CDK9 inhibitor) and a negative control (untreated cells).
-
Protein Degradation: Ensure that your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of your target.
Q4: My CETSA results are inconsistent. What are some common pitfalls?
A4: Inconsistent CETSA results can arise from:
-
Suboptimal Heating Conditions: The temperature range and duration of the heat shock are critical. A temperature gradient experiment should be performed to determine the optimal melting temperature (Tm) of CDK9 in your specific cellular context.
-
Inefficient Lysis: Incomplete cell lysis can lead to variability. Ensure your lysis protocol is robust and consistently applied across all samples.
-
Protein Aggregation Issues: Overheating or improper sample handling can lead to non-specific protein aggregation.
-
Antibody Performance in Western Blot: The antibody used for detecting the soluble fraction of CDK9 after the heat shock must be specific and sensitive.
Q5: Can I use this compound to study off-target effects?
A5: While this compound is a potent CDK9 inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. To investigate selectivity, you can perform kinome-wide profiling assays or use a panel of cellular assays for other related kinases. A CETSA-MS (Mass Spectrometry) approach can also provide a global view of protein thermal stability changes, potentially identifying off-target binders.
Quantitative Data
Due to the limited availability of publicly accessible, detailed target engagement data specifically for this compound, the following tables include data for this compound's effect on cell viability and downstream signaling, and representative data from other well-characterized, selective CDK9 inhibitors (AZD4573 and NVP-2) to illustrate expected outcomes in target engagement assays.
Table 1: this compound Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Skin Cancer | 0.10 |
| A549 | Lung Cancer | 0.53 |
| HepG2 | Liver Cancer | 0.07 |
| MCF-7 | Breast Cancer | 0.10 |
Data from Hu H, et al. as cited on the MedChemExpress datasheet for this compound.[1]
Table 2: Representative Cellular Target Engagement Data for Selective CDK9 Inhibitors
| Compound | Assay | Cell Line | Parameter | Value |
| AZD4573 | Biochemical (FRET) | - | IC50 (CDK9) | <3 nM |
| Cell-based (Caspase Activation) | Hematological Cancers (median) | EC50 | 30 nM | |
| Cell-based (Viability) | Hematological Cancers (median) | GI50 | 11 nM | |
| NVP-2 | Biochemical | - | IC50 (CDK9/CycT1) | 0.514 nM |
| Cell-based (Target Engagement) | MOLT4 | - | Engagement at all concentrations tested |
This data is provided as a reference for expected potencies of selective CDK9 inhibitors in various assays.[2][3]
Signaling Pathway and Experimental Workflows
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation and how inhibitors like this compound disrupt this process.
Caption: CDK9 pathway and the inhibitory action of this compound.
Experimental Workflows
The following diagrams outline the key steps for the recommended target engagement validation assays.
Western Blot for p-Ser2 RNAP II
Caption: Workflow for assessing CDK9 activity via p-Ser2 RNAP II levels.
Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
NanoBRET™ Target Engagement Assay
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylation of RNA Polymerase II (p-Ser2)
Objective: To determine if this compound inhibits the kinase activity of CDK9 in cells by measuring the phosphorylation of its substrate, RNA Polymerase II, at Serine 2.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Ser2 RNAP II and anti-total RNAP II (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for a predetermined time (e.g., 3-6 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Ser2 RNAP II antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total RNAP II to ensure equal loading.
-
Quantify the band intensities and normalize the p-Ser2 signal to the total RNAP II signal.
-
Troubleshooting:
-
No signal for p-Ser2: Check antibody quality, ensure phosphatase inhibitors were used, and verify the protein transfer.
-
High background: Optimize blocking conditions (time and agent), increase the number of washes, and titrate antibody concentrations.
-
Uneven loading: Ensure accurate protein quantification and careful loading. Always normalize to a loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of this compound to CDK9 in intact cells by measuring changes in the thermal stability of CDK9.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot materials (as described in Protocol 1)
-
Primary antibody: anti-CDK9
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a fixed, high concentration (e.g., 10-50 µM) and a vehicle control for 1-2 hours.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble fractions by Western blot using an anti-CDK9 antibody.
-
Quantify the band intensities at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble CDK9 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting:
-
No thermal shift observed: The compound may not sufficiently stabilize the protein, or the concentration may be too low. The heating time and temperature range may need optimization.
-
High variability between replicates: Ensure precise and consistent heating, lysis, and sample handling.
-
Weak CDK9 signal: Optimize the Western blot protocol for CDK9 detection.
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
Objective: To quantify the binding affinity of this compound to CDK9 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-CDK9 Fusion Vector and corresponding Cyclin T1 expression vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor wavelengths simultaneously.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CDK9 and Cyclin T1 expression vectors.
-
Incubate for 24 hours.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Plate the cells in a white 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ Tracer K-10 to the cells at a pre-determined optimal concentration.
-
Immediately add the this compound dilutions.
-
-
Substrate Addition and Signal Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Incubate at room temperature for 2 hours.
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Troubleshooting:
-
Low BRET signal: Optimize transfection efficiency and tracer concentration.
-
High background signal: Ensure the use of the Extracellular NanoLuc® Inhibitor and optimize cell density.
-
Inconsistent IC50 values: Ensure accurate serial dilutions and consistent incubation times. The choice of tracer and its concentration are critical for a robust assay window.
References
Technical Support Center: CDK9 Degradation and Stability
Disclaimer: Specific degradation and half-life data for a compound designated "Cdk9-IN-18" are not publicly available. This guide provides comprehensive information on the degradation and half-life of the CDK9 protein itself, along with protocols and troubleshooting for studying the effects of CDK9 inhibitors and degraders.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the endogenous CDK9 protein?
The half-life of endogenous CDK9 protein is generally stable, with reported values ranging from 4 to 7 hours, depending on the cell type.[1][2] However, when CDK9 is overexpressed, its stability decreases significantly, and it is rapidly degraded, with a half-life of less than 1 hour.[1][2]
Q2: How do CDK9 degraders, like PROTACs, induce its degradation?
CDK9 degraders are often designed as proteolysis-targeting chimeras (PROTACs). These molecules are heterobifunctional, meaning they have two ends: one that binds to CDK9 and another that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN).[3] This proximity induces the ubiquitination of CDK9, marking it for degradation by the proteasome. A notable example is THAL-SNS-032, which links the CDK inhibitor SNS-032 to a thalidomide derivative that engages CRBN.[3]
Q3: What are the kinetics of CDK9 degradation by a PROTAC degrader?
The kinetics of CDK9 degradation can be rapid. For instance, treatment of MOLT4 cells with 250nM THAL-SNS-032 resulted in substantial CDK9 degradation within one hour, and this effect persisted for at least 24 hours.[3] In contrast, another compound, THAL-NVP-2-03-069, required 24 hours to achieve complete CDK9 degradation at the same concentration.[3]
Q4: Does inhibition of CDK9 activity affect its protein levels?
Some CDK9 inhibitors, such as flavopiridol, have been shown to not only inhibit CDK9 kinase activity but also lead to a down-regulation of CDK9 protein levels.[4]
Troubleshooting Guide
Issue 1: High variability in CDK9 half-life measurements between experiments.
-
Possible Cause: Inconsistent cell culture conditions, such as cell density, passage number, or serum concentration, can affect protein turnover rates.
-
Troubleshooting Steps:
-
Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Use a consistent batch and concentration of fetal bovine serum (FBS).
-
Keep the passage number of the cell line within a defined range.
-
Issue 2: Incomplete or slow degradation of CDK9 with a known degrader.
-
Possible Cause 1: Suboptimal concentration of the degrader.
-
Troubleshooting Step 1: Perform a dose-response experiment to determine the optimal concentration of the degrader for your specific cell line.
-
Possible Cause 2: The cell line may have low expression of the E3 ligase component (e.g., Cereblon) that the degrader utilizes.
-
Troubleshooting Step 2: Verify the expression level of the relevant E3 ligase in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line.
-
Possible Cause 3: The compound may be unstable in the cell culture medium.
-
Troubleshooting Step 3: While specific data for this compound is unavailable, you can test the stability of your compound in media over time using analytical methods like LC-MS.
Issue 3: Off-target effects observed alongside CDK9 degradation.
-
Possible Cause: The CDK9 inhibitor or degrader may have activity against other kinases. For example, the parent compound of THAL-SNS-032, SNS-032, has nanomolar affinities for CDK1, CDK2, and CDK7.[3]
-
Troubleshooting Steps:
-
Perform a proteome-wide analysis (e.g., mass spectrometry) to identify other proteins that are downregulated upon treatment.
-
Include control experiments with selective inhibitors for other potential off-target kinases to distinguish direct from indirect effects.
-
Observe the kinetics of degradation. Off-target effects on other CDKs may appear at later time points (e.g., after 8 hours for THAL-SNS-032) and could be a downstream consequence of CDK9 loss.[3]
-
Quantitative Data Summary
| Parameter | Value | Cell Type | Compound | Citation |
| Endogenous CDK9 Half-life | 4 - 7 hours | Various | N/A | [1][2] |
| Overexpressed CDK9 Half-life | < 1 hour | Various | N/A | [1][2] |
| Time to substantial degradation | 1 hour | MOLT4 | 250nM THAL-SNS-032 | [3] |
| Time to complete degradation | 24 hours | MOLT4 | 250nM THAL-NVP-2-03-069 | [3] |
Experimental Protocols
Protocol: Determination of CDK9 Protein Half-Life via Cycloheximide (CHX) Chase Assay
This protocol provides a method to determine the half-life of CDK9 protein in cells following treatment with a CDK9 inhibitor or degrader.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
CDK9 inhibitor/degrader of interest
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against CDK9
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multiple plates or wells to allow for harvesting at different time points. Allow cells to adhere and reach 50-70% confluency.
-
Compound Treatment (Optional): If assessing the effect of a compound on CDK9 stability, treat the cells with the desired concentration of the CDK9 inhibitor/degrader for a predetermined time before starting the CHX chase.
-
Cycloheximide Treatment: Add CHX to the cell culture medium at a final concentration of 10-100 µg/mL (optimize for your cell line) to block new protein synthesis. This is your time point 0.
-
Time Course Harvest: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate/well with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for CDK9 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensity for CDK9 and the loading control at each time point using densitometry software.
-
Normalize the CDK9 band intensity to the loading control for each time point.
-
Plot the normalized CDK9 intensity (as a percentage of time 0) against time.
-
Determine the half-life (t½) as the time it takes for the CDK9 protein level to decrease by 50%.
-
Diagrams
Caption: Experimental workflow for determining CDK9 protein half-life.
Caption: Simplified CDK9 signaling pathway and mechanism of degradation.
References
- 1. CDK9 Is Constitutively Expressed throughout the Cell Cycle, and Its Steady-State Expression Is Independent of SKP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 is constitutively expressed throughout the cell cycle, and its steady-state expression is independent of SKP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CDK9 Inhibitors for Researchers and Drug Development Professionals
An In-depth Analysis of Potency, Selectivity, and Cellular Activity of Key Cyclin-Dependent Kinase 9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in regulating transcriptional elongation. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, making it a promising strategy for cancer treatment. This guide provides a head-to-head comparison of Cdk9-IN-18 and other notable CDK9 inhibitors, offering a comprehensive overview of their performance based on available experimental data.
While this compound is described as a potent CDK9 inhibitor that blocks its phosphorylation function, induces apoptosis, and exhibits anticancer activity, publicly available quantitative data, such as IC50 values and detailed cellular activity, are limited. Therefore, this guide will focus on a comparative analysis of well-characterized CDK9 inhibitors to provide a valuable resource for researchers.
Biochemical and Cellular Performance of CDK9 Inhibitors
The following tables summarize the biochemical potency, cellular activity, and selectivity profiles of several key CDK9 inhibitors. This data is essential for comparing their efficacy and potential for off-target effects.
| Inhibitor | CDK9 IC50 (nM) | Cellular Activity (Cell Line) | Key Downstream Effects | Selectivity Profile |
| Flavopiridol | 3 - 100 | Broad anti-proliferative activity | ↓ p-RNAPII (Ser2), ↓ Mcl-1, ↓ Myc | Pan-CDK inhibitor (inhibits CDK1, 2, 4, 6, 7) |
| Dinaciclib | 1 - 4 | Potent apoptosis induction in various cancer cells | ↓ p-RNAPII (Ser2), ↓ Mcl-1, ↓ Myc | Inhibits CDK1, CDK2, CDK5, and CDK9 |
| NVP-2 | < 0.514 | Anti-proliferative (e.g., MOLT4 cells, IC50 = 9 nM)[1] | ↓ p-RNAPII (Ser2) | Highly selective for CDK9.[1] |
| MC180295 | 5 | Efficacy in AML and colon cancer models[2] | ↓ Mcl-1, ↓ Myc[2] | At least 22-fold more selective for CDK9 over other CDKs.[3] |
| KB-0742 | 6 | Growth arrest in prostate cancer cells[4] | ↓ p-RNAPII (Ser2) | >100-fold selectivity against cell-cycle CDKs (CDK1–6).[4] |
| AZD4573 | < 4 | Apoptosis in hematological cancer cell lines[5] | ↓ p-RNAPII (Ser2), Caspase activation | Highly selective for CDK9.[5] |
| This compound | Data not publicly available | Reported anticancer activity and apoptosis induction[6] | Blocks CDK9 phosphorylation function[6] | Data not publicly available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CDK9 inhibitors.
Biochemical Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.
Materials:
-
CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic peptide substrate for CDKs)
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647-labeled ADP Tracer
-
Test inhibitors (e.g., this compound, other CDK9 inhibitors)
-
384-well low-volume plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647-labeled ADP Tracer.
-
Incubate for 15 minutes at room temperature.
-
Read the plate on a TR-FRET-capable plate reader (Excitation: 340 nm, Emission: 665 nm and 615 nm).
-
Calculate the emission ratio and determine the IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blotting for Phospho-RNA Polymerase II (Ser2)
This technique is used to detect the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, a direct substrate of CDK9.
Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-RNA Polymerase II (Ser2)
-
Primary antibody: anti-total RNA Polymerase II or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with test inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNA Polymerase II (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total RNA Polymerase II or a loading control to normalize the data.
Visualizing Mechanisms and Workflows
Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).
CDK9 Signaling Pathway in Transcriptional Elongation
Caption: CDK9-mediated transcriptional elongation pathway.
Experimental Workflow for CDK9 Inhibitor Characterization
Caption: Workflow for characterizing CDK9 inhibitors.
Conclusion
The landscape of CDK9 inhibitors is rapidly evolving, with a focus on developing highly potent and selective compounds to minimize off-target effects and improve therapeutic windows. While pan-CDK inhibitors like Flavopiridol and Dinaciclib have demonstrated clinical activity, their broad kinase inhibition profiles contribute to toxicity. Newer generation inhibitors such as NVP-2, MC180295, KB-0742, and AZD4573 exhibit remarkable selectivity for CDK9, offering the potential for more targeted and tolerable therapies.
Although specific quantitative data for this compound remains elusive in the public domain, its description as a potent anticancer agent underscores the continued interest in developing novel CDK9-targeting molecules. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to evaluate and contextualize the performance of new and existing CDK9 inhibitors in their own studies. As more data becomes available, a clearer picture of the therapeutic potential of inhibitors like this compound will emerge, further advancing the field of targeted cancer therapy.
References
- 1. US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]
- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Selectivity Profile of CDK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of Cyclin-Dependent Kinase 9 (CDK9) inhibitors against other members of the CDK family. While comprehensive public data for a compound specifically designated "Cdk9-IN-18" is not available, this guide presents available data for a potential related compound, CAN-508, and establishes a framework for evaluating CDK9 inhibitor selectivity using data from other well-characterized inhibitors.
Understanding CDK9 Inhibition
Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its cyclin partners (primarily Cyclin T1), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and negative elongation factors, releasing paused polymerase and promoting productive gene transcription.[1][2][3] Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive therapeutic target.[1] The development of selective CDK9 inhibitors is crucial, as off-target inhibition of other CDKs, particularly those involved in cell cycle control, can lead to toxicity.[1][4]
Selectivity Profile of CAN-508 (CAS 140651-18-9)
A compound identified as CAN-508, with CAS number 140651-18-9, is a potent and selective CDK9 inhibitor. The available data on its activity against other CDKs is summarized below.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK9/cycT1 |
| CDK9/cycT1 | 0.35 | 1x |
| CDK1 | >13.5 | >38x |
| CDK2 | >13.5 | >38x |
| CDK4 | >13.5 | >38x |
| CDK7 | >13.5 | >38x |
Data sourced from DC Chemicals.[5]
Broader Selectivity Comparison: An Exemplar Profile
To illustrate a more comprehensive selectivity analysis, the following table presents data for other known selective CDK9 inhibitors. This format is recommended for comparing lead compounds against a wider panel of kinases.
| Kinase Target | LDC000067 IC50 (nM) | JSH-150 IC50 (nM) | KB-0742 IC50 (nM) |
| CDK9 | 44 | 1 | 6 |
| CDK1 | >10,000 | ~300-10,000 fold less active | >600 (>100x) |
| CDK2 | 2,400 | ~300-10,000 fold less active | >600 (>100x) |
| CDK4 | >10,000 | ~300-10,000 fold less active | >600 (>100x) |
| CDK5 | Not Available | ~300-10,000 fold less active | Not Available |
| CDK6 | >10,000 | ~300-10,000 fold less active | >600 (>100x) |
| CDK7 | >10,000 | ~300-10,000 fold less active | >300 (>50x) |
Note: Data is compiled from multiple sources and assay conditions may vary.[3][6] JSH-150 is reported to have approximately 300–10,000-fold selectivity against other CDK family members.[6] KB-0742 demonstrates greater than 100-fold selectivity against cell-cycle CDKs (CDK1-6).[1][3] LDC000067 shows selectivity ranging from 55-fold (vs. CDK2) to over 230-fold (vs. CDK6 and CDK7).[3]
Experimental Protocols
The determination of inhibitor selectivity is critical for drug development. Below is a representative methodology for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of CDK/cyclin complexes.
Materials:
-
Recombinant human CDK/cyclin enzymes (e.g., CDK9/CycT1, CDK2/CycA, etc.)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test Compound (e.g., this compound)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific CDK/cyclin enzyme, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with DMSO only (for 0% inhibition) and a known pan-kinase inhibitor or no enzyme (for 100% inhibition).
-
Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP (often at or near the Km value for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a luminescence-based assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.
-
Data Analysis:
-
Convert the raw data (e.g., luminescence, fluorescence) to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]
-
CDK9 Signaling Pathway and Mechanism of Action
CDK9 is a central node in the regulation of gene transcription. The diagram below illustrates its core signaling pathway and the points of intervention for inhibitors.
Caption: CDK9 forms the active P-TEFb complex, which is released from an inactive state to promote transcriptional elongation.
In its active state, P-TEFb phosphorylates Serine-2 of the RNAPII CTD and dissociates the negative elongation factors DSIF and NELF, allowing for productive transcription.[3][7] Small molecule inhibitors like this compound are typically ATP-competitive, binding to the kinase domain of CDK9 and preventing the phosphorylation of its substrates. This leads to a halt in transcriptional elongation, which particularly affects the expression of short-lived anti-apoptotic proteins like MCL-1 and MYC, thereby inducing apoptosis in cancer cells.[4]
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAN-508|140651-18-9|COA [dcchemicals.com]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating CDK9 Inhibitor Efficacy in Patient-Derived Xenografts: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the efficacy of novel cancer therapeutics in clinically relevant models is a critical step in the preclinical development pipeline. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable tool for evaluating anti-cancer agents due to their ability to better recapitulate the heterogeneity and microenvironment of human tumors. This guide provides a framework for validating the efficacy of CDK9 inhibitors in PDX models, with a comparative analysis of several key compounds based on available preclinical data.
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has been identified as a promising therapeutic target in various cancers.[1] Its inhibition can lead to the downregulation of anti-apoptotic proteins and oncogenes, ultimately inducing cancer cell death.[2][3] While extensive searches were conducted for in vivo efficacy data on Cdk9-IN-18 in patient-derived xenograft models, no specific preclinical or clinical studies detailing its performance in these models were publicly available at the time of this review. Therefore, this guide will focus on the validation of other notable CDK9 inhibitors for which such data exists, providing a benchmark for the evaluation of new chemical entities like this compound.
Comparative Efficacy of CDK9 Inhibitors in Preclinical Models
The following tables summarize the in vivo efficacy of several CDK9 inhibitors in xenograft and patient-derived xenograft models. This data provides a snapshot of their anti-tumor activity across different cancer types and experimental conditions.
| Inhibitor | Cancer Type | Model Type | Dosing Regimen | Efficacy | Reference |
| AZD4573 | Acute Myeloid Leukemia (AML) | PDX | 15 mg/kg, BID, 2 days on/5 days off | >50% reduction of leukemic blasts in bone marrow in 5 out of 9 models | [4] |
| Angioimmunoblastic T-cell Lymphoma | PDX | 15 mg/kg, BID, 2 days on/5 days off | Significantly increased apoptosis of CD45+ tumor cells | [4] | |
| LY2857785 | Colorectal Cancer (HCT116) | Xenograft | 8 mg/kg | Significant inhibition of RNAP II CTD P-Ser2 for 3-6 hours | [5] |
| Acute Myeloid Leukemia (MV-4-11) | Xenograft | 18 mg/kg | Significant inhibition of RNAP II CTD P-Ser2 sustained for 8 hours | [5] | |
| MC180295 | Acute Myeloid Leukemia (AML) | Xenograft | 20 mg/kg, i.p., q.o.d. | Significant tumor growth inhibition | [6][7] |
| Colon Cancer | Xenograft | 20 mg/kg, i.p., q.o.d. | Significant tumor growth inhibition | [6][7] | |
| CDDD11-8 | Triple-Negative Breast Cancer (TNBC) | Xenograft (Mammary Intraductal) | 150 mg/kg/day, p.o. | Significant inhibition of tumor growth | [8][9] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are summarized protocols for key experiments involved in validating CDK9 inhibitor efficacy in PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study
-
Tumor Implantation: Freshly obtained human tumor tissue is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The CDK9 inhibitor is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volume in the treatment group to the control group. Other endpoints may include survival, body weight monitoring (for toxicity), and biomarker analysis at the end of the study.
Western Blotting for Target Engagement and Downstream Effects
-
Tumor Lysate Preparation: At the end of the in vivo study, tumors are excised, snap-frozen in liquid nitrogen, and homogenized in lysis buffer containing protease and phosphatase inhibitors.[10] Protein concentration is determined using a BCA assay.[10]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against CDK9 targets (e.g., phospho-RNA Polymerase II Ser2, Mcl-1, MYC) and a loading control (e.g., β-actin or GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify changes in protein expression.[11]
Immunohistochemistry (IHC) for Biomarker Analysis in Tumor Tissue
-
Tissue Processing: Excised tumors are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut for staining.
-
Antigen Retrieval and Staining: The slides are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., heat-induced epitope retrieval). Endogenous peroxidase activity is quenched, and the slides are blocked. The primary antibody of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) is applied, followed by a secondary antibody and a detection reagent (e.g., DAB).
-
Imaging and Analysis: The slides are counterstained with hematoxylin, dehydrated, and mounted. Images are captured using a microscope, and the staining intensity and percentage of positive cells are quantified.[12]
Visualizing the Pathway and Experimental Process
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: CDK9 forms the P-TEFb complex, which phosphorylates RNA Polymerase II to promote transcriptional elongation of key survival genes.
Caption: Experimental workflow for assessing CDK9 inhibitor efficacy in patient-derived xenograft (PDX) models.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithnj.com [researchwithnj.com]
- 8. Selective inhibition of CDK9 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 12. Histology and immunohistochemistry of patient tumor tissue and PDX [bio-protocol.org]
Comparative Analysis of CDK9 Inhibition: A Focus on MC180295
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Cyclin-Dependent Kinase 9 (CDK9) inhibitor, MC180295, detailing its inhibitory activity across various cancer cell lines. While information on "Cdk9-IN-18" is not publicly available, MC180295 serves as a potent and illustrative example of a selective CDK9 inhibitor. This document outlines the half-maximal inhibitory concentration (IC50) values, the experimental protocols for their determination, and the underlying CDK9 signaling pathway.
Data Presentation: IC50 Values of MC180295
MC180295 has demonstrated high potency and specificity for CDK9, with significant anti-proliferative activity against a wide range of cancer cell lines. A study reported a median IC50 of 171 nM across 46 cell lines representing six different malignancies, with the highest potency observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[1]
| Cell Line Type | Representative Cell Lines | Reported IC50 Range (nM) |
| Acute Myeloid Leukemia (AML) | (Not specified in the provided text) | Highly potent, particularly in MLL-translocated lines |
| Colon Cancer | (Not specified in the provided text) | Efficacious in in vivo xenograft models |
| Median IC50 across 46 cell lines | 171 nM |
Experimental Protocols
The determination of IC50 values for CDK9 inhibitors like MC180295 typically involves cell viability or biochemical assays. Below are detailed methodologies for commonly used assays.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
1. Cell Seeding:
-
Cells are harvested during their logarithmic growth phase.
-
A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5,000-10,000 cells/well).
-
100 µL of the cell suspension is seeded into each well of a 96-well plate.
-
The plate is incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A serial dilution of the CDK9 inhibitor (e.g., MC180295) is prepared at various concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of the inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The plate is incubated for a specified period (e.g., 72 hours).
3. Measurement of Cell Viability:
-
For MTT Assay:
-
20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.[2]
-
-
For CellTiter-Glo® Luminescent Cell Viability Assay:
-
The plate is equilibrated to room temperature for about 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a luminometer.
-
4. Data Analysis:
-
The absorbance or luminescence values are converted to percentage of cell viability relative to the vehicle-treated control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting a dose-response curve and fitting it to a nonlinear regression model.[3]
Biochemical Kinase Assay
This assay directly measures the enzymatic activity of CDK9 and its inhibition.
1. Reaction Setup:
-
The assay is typically performed in a 96- or 384-well plate.
-
The reaction mixture contains purified recombinant CDK9/cyclin T1 enzyme, a specific substrate (e.g., a peptide containing the RNA Polymerase II C-terminal domain sequence), and ATP.
2. Inhibitor Addition:
-
The CDK9 inhibitor is added to the reaction mixture at various concentrations.
3. Kinase Reaction:
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).[4]
4. Detection of Kinase Activity:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or ATP depletion assays (e.g., ADP-Glo™).
-
5. Data Analysis:
-
The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response model.[5]
Mandatory Visualization
CDK9 Signaling Pathway
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex, also known as Positive Transcription Elongation Factor b (P-TEFb), in regulating transcription. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) and other negative elongation factors, leading to the release of paused RNAP II and productive transcription elongation.[6][7] Inhibition of CDK9 blocks this process, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and subsequent apoptosis in cancer cells.[7]
Caption: Simplified CDK9 signaling pathway in transcriptional regulation and cancer cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of CDK9 Inhibition in Combination Cancer Therapy
The inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising strategy in oncology. By downregulating the expression of short-lived anti-apoptotic proteins and oncogenes crucial for cancer cell survival, such as Mcl-1 and MYC, CDK9 inhibitors can induce apoptosis and inhibit tumor growth.[1][2][3] Preclinical and emerging clinical data strongly suggest that the therapeutic efficacy of CDK9 inhibitors can be significantly enhanced when used in combination with other anti-cancer drugs, including BCL-2 inhibitors, PARP inhibitors, and BET inhibitors.[4][5][6] This guide summarizes the key findings from preclinical studies, presents the underlying mechanisms of synergy, and provides detailed experimental protocols for the assays commonly used to evaluate these combinations.
CDK9 Inhibition and BCL-2 Family Inhibitors: A Potent Partnership
The B-cell lymphoma 2 (BCL-2) family of proteins plays a critical role in regulating apoptosis. While BCL-2 inhibitors like venetoclax have shown remarkable success in treating certain hematological malignancies, resistance, often mediated by the upregulation of other anti-apoptotic proteins like Mcl-1, remains a significant challenge.[7] CDK9 inhibitors effectively suppress the transcription of MCL-1, thereby sensitizing cancer cells to BCL-2 inhibition and leading to synergistic cell death.[4][8][9]
Quantitative Data Summary: CDK9i + BCL-2i
| Cell Line | Cancer Type | CDK9 Inhibitor | BCL-2 Inhibitor | Combination Effect | Reference |
| Jeko-1 | Mantle Cell Lymphoma | A-1592668 | Venetoclax | Synergistic apoptosis | [8] |
| JVM-2 | Mantle Cell Lymphoma | A-1467729 / A-1592668 | Venetoclax | Synergistic apoptosis | [8] |
| MV4-11 | Acute Myeloid Leukemia | Voruciclib | Venetoclax | Synergistic antileukemic activity | [9] |
| THP-1 | Acute Myeloid Leukemia | Voruciclib | Venetoclax | Synergistic antileukemic activity | [9] |
| KMT2A-r cell lines | Infant Leukemia | Enitociclib | Venetoclax | Enhanced cytotoxicity | [10] |
Signaling Pathway: CDK9 and BCL-2 Inhibition
Caption: Synergistic induction of apoptosis by combined CDK9 and BCL-2 inhibition.
Overcoming Resistance to PARP Inhibitors with CDK9 Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations. However, resistance is a common clinical challenge. CDK9 has been implicated in the transcriptional regulation of key HR proteins, including BRCA1.[6] By downregulating BRCA1 expression, CDK9 inhibitors can induce a state of "BRCAness" in BRCA-proficient tumors, thereby sensitizing them to PARP inhibitors.[6][11]
Quantitative Data Summary: CDK9i + PARPi
| Cell Line | Cancer Type | CDK9 Inhibitor | PARP Inhibitor | Combination Effect | Reference |
| BRCA1-proficient ovarian cancer cells | Ovarian Cancer | CDKI-73 | Olaparib | Significant suppression of cell viability and colony formation, induced apoptosis | [6][11] |
| Ovarian cancer cells | Ovarian Cancer | Harmine | Olaparib | Synergistic effect in BRCA1/2 wild-type ovarian cancer | [12] |
Signaling Pathway: CDK9 and PARP Inhibition
Caption: CDK9 inhibition sensitizes BRCA-proficient cells to PARP inhibitors.
Dual Targeting of Transcriptional Machinery: CDK9 and BET Inhibitors
Bromodomain and extraterminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in recruiting the transcriptional machinery, including P-TEFb (the complex of CDK9 and Cyclin T1), to super-enhancers that drive the expression of key oncogenes like MYC.[5] The combination of CDK9 and BET inhibitors represents a rational approach to co-target this critical oncogenic axis, leading to a more profound and sustained suppression of oncogene transcription.[5][13]
Quantitative Data Summary: CDK9i + BETi
| Cell Line/Model | Cancer Type | CDK9 Inhibitor | BET Inhibitor | Combination Effect | Reference |
| MLL-rearranged ALL PDX cells | Acute Lymphoblastic Leukemia | CDKI-73 | JQ1 | Synergistic reduction in viable cells | [5] |
| MLL-rearranged AML PDX cells | Acute Myeloid Leukemia | CDKI-73 | JQ1 | Synergistic reduction in viable cells | [5] |
| Melanoma cells | Melanoma | CDK9 inhibitor | BET inhibitor | Synergistic reduction in tumor growth in vitro and in vivo | [14] |
Experimental Workflow: In Vitro Synergy Assessment
Caption: A typical workflow for assessing the in vitro synergy of a CDK9 inhibitor.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Seed cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Cdk9-IN-18 and the combination drug in complete growth medium. Add the drugs to the respective wells, either as single agents or in combination, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using a non-linear regression analysis in software such as GraphPad Prism.[15]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) using flow cytometry analysis software.[16]
Western Blotting
-
Protein Extraction:
-
Treat cells with the indicated drugs for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Mcl-1, anti-c-MYC, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][17]
Conclusion
The combination of CDK9 inhibitors with other targeted anti-cancer agents represents a highly promising therapeutic strategy. By targeting fundamental cancer dependencies such as the suppression of anti-apoptotic proteins and the disruption of oncogenic transcriptional programs, CDK9 inhibitors can synergize with a variety of other drugs to enhance their efficacy and overcome resistance. The preclinical data for CDK9 inhibitors in combination with BCL-2 inhibitors, PARP inhibitors, and BET inhibitors provide a strong rationale for further clinical investigation. While specific data for this compound is currently limited, the findings from studies with other selective CDK9 inhibitors pave the way for future research into its potential as a combination partner in cancer therapy. Future studies should focus on elucidating the optimal combination partners and dosing schedules to maximize the therapeutic benefit of CDK9 inhibition in the clinic.
References
- 1. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel CDK9 inhibitor increases the efficacy of venetoclax (ABT-199) in multiple models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of cyclin‐dependent kinase 9 synergistically enhances venetoclax activity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting CDK9 With Harmine Induces Homologous Recombination Deficiency and Synergizes With PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Comparative Analysis: Selective CDK9 Inhibition vs. Pan-CDK Inhibition
A Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as critical targets due to their fundamental role in regulating cell cycle progression and transcription. While early efforts focused on broad-spectrum, pan-CDK inhibitors, the associated toxicity and off-target effects have spurred the development of more selective agents. This guide provides a comparative analysis of a highly selective CDK9 inhibitor, represented by compounds such as MC180295, LY2857785, and CAN508 (in the absence of specific public data for Cdk9-IN-18), and established pan-CDK inhibitors like Flavopiridol and Dinaciclib. This objective comparison, supported by experimental data and detailed protocols, aims to inform researchers, scientists, and drug development professionals on the distinct pharmacological profiles and potential therapeutic applications of these two classes of inhibitors.
Mechanism of Action: A Tale of Two Strategies
Selective CDK9 Inhibitors: These agents are designed to specifically target Cyclin-Dependent Kinase 9 (CDK9). CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] This complex plays a crucial role in the transition from abortive to productive transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position, as well as negative elongation factors like DSIF and NELF.[2] By selectively inhibiting CDK9, these compounds effectively stall transcription, leading to the rapid depletion of short-lived anti-apoptotic proteins such as MCL-1 and MYC, which are often overexpressed in cancer cells and critical for their survival.[1] This targeted approach is hypothesized to offer a wider therapeutic window with reduced toxicity compared to broader spectrum inhibitors.
Pan-CDK Inhibitors: This class of inhibitors, including first-generation compounds like Flavopiridol and second-generation agents like Dinaciclib, target multiple CDKs.[3][4] Their mechanism of action is twofold: they disrupt cell cycle progression by inhibiting CDKs such as CDK1, CDK2, CDK4, and CDK6, and they suppress transcription by inhibiting CDK7 and CDK9.[4] While this multi-pronged attack can be potently cytotoxic to cancer cells, the lack of specificity often leads to significant side effects, as these CDKs are also essential for the function of normal, healthy cells.[5] This has been a major hurdle in their clinical development and application.[2][5]
Quantitative Comparison of Kinase Inhibition
The selectivity of CDK inhibitors is a key determinant of their efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative selective CDK9 inhibitors and pan-CDK inhibitors against a panel of CDKs, providing a quantitative measure of their potency and selectivity.
| Inhibitor | Type | CDK9 (IC50) | CDK1 (IC50) | CDK2 (IC50) | CDK4 (IC50) | CDK7 (IC50) | Other Notable Targets (IC50) |
| MC180295 | Selective CDK9 | 5 nM[6][7][8] | 138 nM[6] | 233 nM[6] | 112 nM[6] | 555 nM[6] | GSK-3α/β[6][7] |
| LY2857785 | Selective CDK9 | 11 nM[9][10][11] | - | - | - | 246 nM[9][10][11] | CDK8 (16 nM)[9][10][11] |
| CAN508 | Selective CDK9 | 350 nM[12][13] | >13,000 nM | >13,000 nM | >13,000 nM | >13,000 nM | 38-fold selective for CDK9 over other CDKs[12][13] |
| Flavopiridol | Pan-CDK | ~10-20 nM | ~30 nM | ~100-170 nM | ~60-100 nM | ~300 nM | CDK6 (~60 nM) |
| Dinaciclib | Pan-CDK | 4 nM | 3 nM | 1 nM | - | - | CDK2 (1 nM), CDK5 (1 nM)[14] |
In Vitro and In Vivo Efficacy
The differential selectivity profiles of these inhibitors translate into distinct patterns of anti-tumor activity in preclinical models. Selective CDK9 inhibitors demonstrate potent efficacy in cancers driven by transcriptional addiction, such as those with MYC amplification or MLL rearrangements.[1] Pan-CDK inhibitors exhibit broader cytotoxicity but often at the cost of a narrower therapeutic index.
| Inhibitor | Model System | Efficacy Highlights |
| MC180295 | AML Cell Lines (MV4-11, MOLM-13) | Potent growth inhibition with a median IC50 of 171 nM across 46 cell lines.[1] |
| AML & Colon Cancer Xenografts | Showed in vivo efficacy and synergy with decitabine.[1] | |
| LY2857785 | Hematologic Tumor Cell Lines | Mean IC50 of 0.197 µM across 24 cell lines.[9] |
| MV-11 Rat Xenograft Model | Reduced tumor growth at doses of 3, 6, and 9 mg/kg.[9] | |
| CAN508 | Esophageal Adenocarcinoma Cells | Reduced cell proliferation with IC50s ranging from 34.99 to 91.09 μM.[12] |
| Flavopiridol | Various Cancer Cell Lines | Induces apoptosis and cell cycle arrest in a broad range of tumor cells. |
| Dinaciclib | Hematologic Malignancies | Demonstrates potent activity in preclinical models of leukemia and lymphoma. |
Experimental Protocols
Reproducibility and standardization are paramount in research. Below are detailed methodologies for key experiments commonly used to evaluate and compare CDK inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific CDK/cyclin complex.
1. Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 (or other CDK/cyclin complexes)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., a synthetic peptide derived from the RNAP II CTD)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitors (dissolved in DMSO)
-
384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
2. Procedure (based on ADP-Glo™ Assay):
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the CDK enzyme and the substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[15]
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.[15]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
1. Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[17]
-
Microplate reader capable of measuring absorbance at 570-590 nm.
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16][17]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Western Blotting for Phosphorylated RNA Polymerase II (Ser2)
This technique is used to confirm the on-target effect of CDK9 inhibitors by measuring the phosphorylation status of its key substrate, the Ser2 residue of the RNAP II CTD.
1. Reagents and Materials:
-
Cancer cell lines
-
Test inhibitors
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 8% bis-tris gels)[18]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
2. Procedure:
-
Plate cells and treat with various concentrations of the CDK9 inhibitor for a specified time (e.g., 6 hours).
-
Harvest the cells and lyse them on ice using RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel and separate by electrophoresis.[20]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNA Pol II (Ser2) (e.g., at a 1:1,000 dilution) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total RNA Pol II and a loading control to ensure equal protein loading and to assess the specific reduction in phosphorylation.
Visualizing Pathways and Workflows
Diagrams are essential for a clear understanding of complex biological processes and experimental procedures.
Caption: CDK9-mediated transcription elongation pathway and point of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Workflow for an MTT cell viability assay.
References
- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Rpb1 CTD (Ser2) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. promega.com [promega.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody (MA5-23510) [thermofisher.com]
- 20. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cdk9-IN-18: A General Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Cdk9-IN-18 was not found in the available resources. The following information is based on general best practices for the handling and disposal of similar laboratory-grade chemical compounds and cyclin-dependent kinase inhibitors. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review the compound-specific SDS upon acquisition.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, focusing on operational and disposal plans to ensure a safe laboratory environment.
I. General Safety and Handling Precautions
Proper handling of chemical inhibitors like this compound is crucial to minimize exposure and ensure laboratory safety. Always handle this compound within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an impervious apron.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator may be necessary.
Handling Recommendations:
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1]
-
Wash hands thoroughly after handling.[1]
II. Storage Procedures
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Temperature: Specific storage temperatures are often provided on the product datasheet. For similar compounds, storage at -20°C for powder or -80°C in solvent is recommended.[1]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1][2]
III. Spill and Exposure Measures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's EHS department immediately.
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention immediately.[2]
IV. Disposal Procedures
Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.
Step-by-Step Disposal Protocol:
-
Waste Identification: this compound waste should be classified as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, and the date.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
V. Data Summary
The following table summarizes general handling and storage information for chemical inhibitors based on data for similar compounds.
| Parameter | Guideline | Source |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1][2] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [1] |
| Handling Environment | Chemical fume hood | [1][2] |
VI. Experimental Workflow & Disposal Pathway
The following diagram illustrates the logical workflow for the safe handling and disposal of a laboratory chemical like this compound.
References
Essential Safety and Operational Guidance for Handling Cdk9-IN-18
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cdk9-IN-18, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Adherence to these guidelines is essential to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound, which is presumed to be a hazardous compound similar to other kinase inhibitors used in cancer research, a comprehensive approach to personal protection is mandatory.[1][2][3][4] The level of PPE should be determined by a risk assessment of the specific procedures being performed.[1]
Summary of Required Personal Protective Equipment
| Task | Required PPE |
| Handling solid compound (weighing, preparing solutions) | Double Chemo Gloves, Chemo Gown, Face Shield and N95 Respirator within a certified chemical fume hood or biological safety cabinet.[1] |
| Administering to cell cultures or animals | Chemo Gloves, Chemo Gown, and a Face Shield/Mask combination.[1] |
| General laboratory work with dilute solutions | Laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves. |
| Cleaning spills | Double Chemo Gloves, Chemo Gown, Face Shield, and N95 Respirator.[1] |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[1]
Operational Plan for Safe Handling
2.1. Engineering Controls:
-
Ventilation: All work with the solid form of this compound and concentrated solutions should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]
-
Eye Wash and Safety Shower: An accessible and functional eye wash station and safety shower must be available in the immediate work area.[5]
2.2. Procedural Guidance:
-
Avoid Aerosol Generation: Handle the compound in a manner that avoids the generation of dust or aerosols.[5][6]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.[5]
-
Labeling: All containers with this compound must be clearly labeled with the chemical name and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions containing the inhibitor should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and culture plates, should be collected in a designated, labeled hazardous waste container.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate cleaning agent.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a common experiment to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MOLT-4, a human acute lymphoblastic leukemia cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with vehicle control (DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
CDK9 Signaling Pathway and Mechanism of Inhibition
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a central role in regulating gene expression.[7][8][9] P-TEFb, a heterodimer of CDK9 and a cyclin partner (T1, T2a, T2b, or K), promotes the transition from abortive to productive transcriptional elongation.[10]
The primary mechanism of action involves the phosphorylation of two key substrates by CDK9:
-
The C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[10][11]
-
The negative elongation factors, DRB-sensitivity-inducing factor (DSIF) and negative elongation factor (NELF).[11][12]
Phosphorylation of these substrates by CDK9 leads to the dissociation of NELF from the transcription complex and converts DSIF into a positive elongation factor, thereby releasing RNAP II from promoter-proximal pausing and allowing for productive transcription elongation.[11][12]
This compound, as a selective inhibitor, is designed to bind to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.[13] This inhibition leads to a halt in transcriptional elongation, particularly affecting the expression of genes with short-lived mRNAs, such as those encoding anti-apoptotic proteins.[12] This mechanism underlies the pro-apoptotic effects of CDK9 inhibitors in cancer cells.[12]
References
- 1. pogo.ca [pogo.ca]
- 2. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 3. gerpac.eu [gerpac.eu]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. CDK9-IN-13|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9: a signaling hub for transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
